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  • Product: 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
  • CAS: 1403483-55-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid: A Methodological and Mechanistic Guide

Executive Summary 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is a highly functionalized organic scaffold featuring a gem-dimethyl carboxylic acid backbone conjugated to an ortho-nitrobenzenesulfonyl (o-Ns) group...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is a highly functionalized organic scaffold featuring a gem-dimethyl carboxylic acid backbone conjugated to an ortho-nitrobenzenesulfonyl (o-Ns) group. The o-Ns moiety is a critical protecting and activating group widely utilized in the Fukuyama amine synthesis and the construction of sterically hindered peptidomimetics[1]. Accurate nuclear magnetic resonance (NMR) characterization of this compound is essential for verifying synthetic intermediates and ensuring high-purity downstream drug development. This whitepaper provides a rigorous, causality-driven breakdown of its 1 H and 13 C NMR chemical shifts, alongside a self-validating experimental protocol for spectral acquisition.

Structural Elucidation & Mechanistic Rationale

As a Senior Application Scientist, I approach NMR not merely as a fingerprinting tool, but as a map of electronic environments. The chemical shifts of 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid are governed by strong anisotropic effects, inductive electron withdrawal, and the steric bulk of the gem-dimethyl groups.

1 H NMR Chemical Shifts and Causality

The proton spectrum of this molecule in DMSO- d6​ is defined by three distinct regions: the highly deshielded acidic proton, the complex aromatic multiplet of the o-Ns group, and the aliphatic singlet of the gem-dimethyl base[2].

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Causality
-COOH ~12.80Broad Singlet (br s)1HHighly deshielded due to hydrogen bonding and the rapid exchange of the acidic proton in polar aprotic solvents.
Ar-H6 (ortho to SO 2​ )~8.15Doublet of doublets (dd)1HStrongly deshielded by the inductive electron-withdrawing effect of the adjacent sulfonyl (-SO 2​ -) group.
Ar-H3 (ortho to NO 2​ )~8.05Doublet of doublets (dd)1HDeshielded by the magnetic anisotropy and strong inductive pull of the adjacent nitro (-NO 2​ ) group.
Ar-H4, H5 (meta/para)~7.85 - 7.95Multiplet (m)2HOverlapping resonances resulting from complex spin-spin coupling (typically td) in an asymmetric ortho-disubstituted benzene ring.
-C(CH 3​ ) 2​ (Gem-dimethyl)~1.55Singlet (s)6HShifted significantly downfield from standard alkanes ( 0.9 ppm) due to the combined β -deshielding effects of the carboxyl and sulfonyl groups[2].
13 C NMR Chemical Shifts and Causality

The carbon-13 spectrum provides direct insight into the quaternary centers of the molecule, which are invisible in standard 1 H NMR[3]. The presence of two powerful electron-withdrawing groups (EWG) on the aromatic ring and the aliphatic backbone creates massive deshielding effects.

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

Carbon EnvironmentChemical Shift ( δ , ppm)Mechanistic Causality
C=O (Carbonyl)~172.5Standard resonance for a carboxylic acid carbonyl carbon.
Ar-C2 (C-NO 2​ )~148.0The ipso carbon is heavily deshielded by the highly electronegative nitro group.
Ar-C1 (C-SO 2​ )~133.5The ipso carbon attached to the sulfonyl group experiences significant inductive deshielding.
Ar-C4, C5 ~132.8, ~135.2Meta and para carbons experience moderate deshielding relative to unsubstituted benzene.
Ar-C6 ~130.5Ortho to the sulfonyl group; slightly shielded relative to the ipso carbons.
Ar-C3 ~125.0Ortho to the nitro group; experiences a shielding resonance effect (+R) that counteracts the inductive pull.
C2 (Quaternary Aliphatic)~70.5Highly deshielded aliphatic carbon due to direct covalent attachment to both the -SO 2​
  • and -COOH groups[3].
-CH 3​ (Gem-dimethyl)~23.0Typical methyl carbon, shifted slightly downfield by the adjacent electron-deficient quaternary center[3].

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating system where sample integrity and instrument calibration are continuously verified[4].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). DMSO- d6​ is chosen over CDCl 3​ to ensure complete dissolution of the polar carboxylic acid and to prevent dimerization that broadens the -COOH signal[5].

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4 cm to maintain optimal magnetic field homogeneity[5].

Step 2: Instrument Calibration (Tuning & Shimming)
  • Probe Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform 3D gradient shimming (Z, Z2, Z3 axes) on the deuterium lock signal of DMSO- d6​ until the lock level is stable and the FWHM (Full Width at Half Maximum) of the TMS peak is < 1.0 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR: Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation. Acquire 16 to 32 scans.

  • 13 C NMR: Run a proton-decoupled 1D carbon sequence (e.g., zgpg30). Because quaternary carbons (like the C2 aliphatic and ipso aromatics) have long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, set the relaxation delay (D1) to at least 2.0 seconds and acquire a minimum of 1024 scans.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR analytical workflow, ensuring that each step validates the prerequisites of the next.

NMR_Workflow Start Sample Prep: 15 mg Compound + 0.6 mL DMSO-d6 + TMS Tune Probe Tuning & Matching (1H at 400/500 MHz, 13C at 100/125 MHz) Start->Tune Shim Automated/Manual Shimming (Optimize Z, Z2, Z3 gradients) Tune->Shim Acq1H 1H Acquisition (ns=16, d1=1.5s) Shim->Acq1H Acq13C 13C Acquisition (ns=1024, d1=2.0s, CPD) Shim->Acq13C Process FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process Analyze Multiplet Analysis & Integration Process->Analyze

Workflow for NMR sample preparation, acquisition, and processing.

References

  • DocBrown. "1H NMR spectrum of 2-methylpropanoic acid." DocBrown's Advanced Organic Chemistry. Available at:[Link]

  • DocBrown. "13C NMR spectrum of 2-methylpropanoic acid." DocBrown's Advanced Organic Chemistry. Available at:[Link]

  • Kan, T.; Fukuyama, T. "Fukuyama Amine Synthesis." Chem-Station Int. Ed. Available at:[Link]

  • Baishya, B. "A Triple Layer of Immiscible Solvents for NMR Sample Preparation: Enhanced Sensitivity and Reduced Deuterated Solvent for Observation of Heteronuclei." ChemRxiv (2019). Available at:[Link]

  • Snytnikova, O. et al. "Evaluation of sample preparation protocols for quantitative NMR-based metabolomics." Metabolomics 15, 84 (2019). Available at:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the early identification of potential liabilities is paramount to mitiga...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the early identification of potential liabilities is paramount to mitigating late-stage failures and reducing the financial burden of development. This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. The structure of this molecule presents two key moieties of toxicological interest: the nitrobenzene group and the sulfonylpropanoic acid group . Nitroaromatic compounds are well-documented for their potential to induce cytotoxicity and genotoxicity, often through metabolic reduction of the nitro group into highly reactive intermediates.[1][2][3] These reactive species can cause significant cellular damage, including the formation of DNA adducts and the generation of oxidative stress.[1][2]

This document is designed to serve as a technical guide for drug development professionals, outlining a logical, multi-tiered strategy for assessing the toxicological profile of this compound. We will move from foundational cytotoxicity assessments to specific mechanistic assays and preliminary organ-specific screening. The causality behind each experimental choice is explained, providing a robust, self-validating system for early-stage risk assessment.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity screen is to establish the dose-response relationship of the test compound. This foundational assessment determines the concentration range over which the compound elicits a cytotoxic effect, providing the basis for selecting relevant concentrations for more complex, mechanistic assays. By employing assays that measure distinct cellular endpoints—metabolic activity and membrane integrity—we gain a more comprehensive understanding of the compound's primary cytotoxic impact.

Assay 1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[4] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[5][6][7] The amount of formazan produced is directly proportional to the number of living cells, offering a quantitative measure of cell viability.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at a pre-optimized density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid in the appropriate cell culture medium. Treat the cells with this range of concentrations, including vehicle-only and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Complementary to the MTT assay, the LDH assay measures cytotoxicity by quantifying the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells that have lost membrane integrity.[6] This provides a direct measure of cell death resulting from membrane damage.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a fresh 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate the plate as required and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and determine the EC50 value.

Data Presentation: Cytotoxicity Profile

The results from these assays can be summarized to provide a clear overview of the compound's cytotoxic potential across different cell lines.

Cell LineAssayIncubation TimeIC50 (µM) [Hypothetical Data]
HepG2 (Liver)MTT48h75.2
HepG2 (Liver)LDH48h98.5
HRPTEpiC (Kidney)MTT48h110.8
HRPTEpiC (Kidney)LDH48h145.3
AC16 (Cardiomyocyte)MTT48h> 200
Workflow: Foundational Cytotoxicity Screening

This diagram illustrates the logical flow from initial screening to the determination of concentration ranges for subsequent, more detailed toxicological investigation.

G cluster_0 Part 1: Foundational Cytotoxicity Start Test Compound: 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid Assays Perform Parallel Assays: - MTT (Metabolic Activity) - LDH (Membrane Integrity) Start->Assays DoseResponse Generate Dose-Response Curves (24h, 48h, 72h) Assays->DoseResponse CalculateIC50 Calculate IC50 Values DoseResponse->CalculateIC50 Decision Is IC50 < Threshold of Concern (e.g., < 100µM)? CalculateIC50->Decision Proceed Proceed to Mechanistic & Genotoxicity Assays (Use concentrations ≤ IC50/2) Decision->Proceed Yes LowPriority Low Priority for Further Screening Decision->LowPriority No

Caption: Workflow for foundational cytotoxicity assessment.

Part 2: Genotoxicity Assessment

The presence of a nitroaromatic group in the test compound necessitates a thorough evaluation of its genotoxic potential.[8] Genotoxicity assessment is a critical component of safety pharmacology, as DNA damage can lead to carcinogenesis and other serious health outcomes.[9] A standard battery of in vitro tests is recommended by regulatory agencies like the OECD to detect different endpoints of genetic damage.[2][10]

The Rationale for a Two-Tiered Approach

A comprehensive genotoxicity screen should evaluate both gene mutations and chromosomal aberrations. The Ames test is the gold standard for detecting point mutations, while the micronucleus assay is used to identify chromosomal damage. Performing both provides a more complete picture of genotoxic risk.[10]

Assay 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess a substance's potential to induce gene mutations.[2] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids due to mutations. The test measures the ability of the compound to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[2]

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of point mutations.[2]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver homogenate). This is crucial, as many compounds, particularly nitroaromatics, become genotoxic only after being metabolized.[2]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required by the tester strain.

  • Incubation & Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.[2]

Assay 2: In Vitro Micronucleus Test (OECD TG 487)

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[11] Their presence is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6.

  • Toxicity Determination: First, perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce approximately 55±5% cytotoxicity.[11]

  • Treatment: Expose the cells to at least three test concentrations, along with negative and positive controls, both with and without S9 metabolic activation.[11]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division post-treatment.[11]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

Potential Genotoxic Pathway of Nitrobenzene Compounds

The following diagram illustrates the general pathway by which nitroaromatic compounds can exert genotoxic effects through metabolic activation.

G cluster_1 Part 2: Genotoxicity Pathway Compound Nitroaromatic Compound (R-NO2) Reduction Metabolic Reduction (e.g., by Nitroreductases in S9 mix or cells) Compound->Reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->Intermediates DNA_Adducts Formation of DNA Adducts Intermediates->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks, etc.) DNA_Adducts->DNA_Damage Response Cellular DNA Damage Response (p53, ATM/ATR activation) DNA_Damage->Response Outcome Potential Outcomes Response->Outcome Mutation Gene Mutation (Detected by Ames Test) Outcome->Mutation Faulty Repair Aberration Chromosomal Aberration (Detected by Micronucleus Test) Outcome->Aberration Faulty Repair Apoptosis Apoptosis Outcome->Apoptosis Severe Damage

Caption: Generalized pathway for nitro-compound induced genotoxicity.[2]

Part 3: Mechanistic Insights into Toxicity

Observing cytotoxicity is the first step; understanding the underlying mechanism is critical for risk assessment. For a nitrobenzene-containing compound, two primary mechanisms of toxicity are oxidative stress and mitochondrial dysfunction. Investigating these pathways provides a deeper understanding of the results from the foundational cytotoxicity assays.

Screening 1: Assessment of Oxidative Stress

The cytotoxicity of nitrobenzene compounds is often linked to their ability to undergo reductive activation, generating highly reactive intermediates that can lead to oxidative stress.[1] This occurs when the nitro radical anion reacts with molecular oxygen, creating a futile redox cycle that produces superoxide radicals and other reactive oxygen species (ROS).[3]

DHR 123 is a cell-permeable dye that fluoresces upon oxidation by reactive oxygen and nitrogen species (ROS/RNS), such as peroxynitrite.[12] It serves as a sensitive probe to quantify the intracellular generation of these reactive species.

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere.

  • Compound Exposure: Treat cells with sub-lethal concentrations of the test compound (derived from Part 1) for a suitable duration.

  • Dye Loading: Add DHR 123 working solution to the cells and incubate for 60 minutes.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of approximately 485/528 nm.[12]

  • Data Analysis: A significant increase in fluorescence in treated cells compared to controls indicates the induction of oxidative stress.

Screening 2: Assessment of Mitochondrial Toxicity

Mitochondria are frequent targets of drug-induced toxicity due to their central role in cellular energy production and apoptosis.[13] Mitochondrial dysfunction can be a primary cause of the cytotoxicity observed in Part 1.

A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP). The JC-10 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential.[13] In healthy, energized mitochondria with a high MMP, JC-10 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a collapsed MMP, the dye remains in its monomeric form and emits green fluorescence.[14]

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the test compound for the desired time. Include a positive control such as FCCP, an uncoupler of oxidative phosphorylation.[13]

  • Dye Loading: Add the JC-10 dye solution to each well and incubate.

  • Fluorescence Measurement: Read the fluorescence intensity at two different wavelength settings to detect both the red aggregates and green monomers.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells signifies a loss of mitochondrial membrane potential, indicating mitochondrial toxicity.

Workflow: Integrating Mechanistic Assays

This diagram shows how mechanistic assays can elucidate the findings from the initial cytotoxicity screens.

G cluster_2 Part 3: Mechanistic Investigation Cytotoxicity Cytotoxicity Observed (from MTT/LDH Assays) Question What is the underlying mechanism? Cytotoxicity->Question OxidativeStress Test for Oxidative Stress (e.g., DHR 123 Assay) Question->OxidativeStress MitoTox Test for Mitochondrial Toxicity (e.g., JC-10 MMP Assay) Question->MitoTox Result_OS ROS/RNS Generation? OxidativeStress->Result_OS Result_Mito MMP Collapse? MitoTox->Result_Mito Conclusion_OS Conclusion: Oxidative stress is a likely contributor to cytotoxicity. Result_OS->Conclusion_OS Yes Conclusion_Other Toxicity may be driven by other mechanisms. Result_OS->Conclusion_Other No Conclusion_Mito Conclusion: Mitochondrial dysfunction is a likely contributor to cytotoxicity. Result_Mito->Conclusion_Mito Yes Result_Mito->Conclusion_Other No

Caption: Workflow for mechanistic toxicity investigation.

Part 4: Preliminary Organ-Specific Toxicity Profiling

Drug-induced organ injury, particularly to the liver, kidneys, and heart, is a major cause of drug attrition.[15] Early in vitro screening using organ-specific cell models can provide crucial data to identify potential liabilities long before clinical trials.

Rationale for Organ-Specific Screening

Different organs have unique metabolic capacities and physiological functions, making them differentially susceptible to toxicants.[16] Using cell lines derived from these specific tissues provides more physiologically relevant data than using generic cell lines.[17][18]

Data Presentation: Organ-Specific Screening Strategy
Target OrganCell ModelKey Assays & EndpointsRationale
Liver (Hepatotoxicity) HepG2 cells or primary human hepatocytes[15][17]Multiplexed High-Content Analysis: Cell Viability, ROS, MMP, Apoptosis (e.g., Caspase 3/7)[15]The liver is the primary site of drug metabolism, making it highly susceptible to toxicity.[19]
Kidney (Nephrotoxicity) Human Renal Proximal Tubule Epithelial Cells (HRPTEpiC)[20][21][22]High-Content Analysis: Cell Viability, Apoptosis, Mitochondrial Stress. Biomarker Detection: KIM-1, NGAL[20]The kidneys are vital for drug elimination and are sensitive to compounds that disrupt tubular function.[16][21]
Heart (Cardiotoxicity) Human iPSC-derived Cardiomyocytes[23][24]Impedance Monitoring (chronic toxicity, cell viability). Calcium Flux Assays (acute functional effects)[24][25]Cardiotoxicity is a leading cause of drug withdrawal from the market.[26]

Synthesis and Next Steps

The tiered approach detailed in this guide—moving from broad cytotoxicity to specific genotoxic, mechanistic, and organ-specific endpoints—provides a robust preliminary toxicity profile for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. This integrated dataset allows for an informed decision on whether to advance, modify, or terminate the compound's development.

Integrated Toxicity Screening Workflow

The following diagram provides a holistic view of the entire screening cascade, illustrating the decision points and logical progression from initial characterization to a comprehensive in vitro safety profile.

G cluster_all Integrated In Vitro Toxicity Screening Cascade cluster_p1 Phase 1: Cytotoxicity cluster_p2 Phase 2: Genotoxicity cluster_p3 Phase 3: Mechanistic Insight cluster_p4 Phase 4: Organ-Specific Toxicity Start Test Compound P1_Assays MTT & LDH Assays (Determine IC50) Start->P1_Assays P1_Decision Significant Cytotoxicity? P1_Assays->P1_Decision P2_Assays Ames Test (Mutation) Micronucleus Test (Chromosomal) P1_Decision->P2_Assays Yes P3_Assays Oxidative Stress Assay Mitochondrial Toxicity Assay P1_Decision->P3_Assays Yes P2_Decision Genotoxic Potential? P2_Assays->P2_Decision Final_Profile Generate Comprehensive In Vitro Toxicity Profile P2_Decision->Final_Profile P4_Assays Hepatotoxicity Screen Nephrotoxicity Screen Cardiotoxicity Screen P3_Assays->P4_Assays P4_Assays->Final_Profile Next_Steps Decision Point: - Advance to 3D Models / In Vivo - Lead Optimization - Terminate Final_Profile->Next_Steps

Caption: A comprehensive, integrated workflow for preliminary in vitro toxicity screening.

While this in vitro screening battery provides essential data, it is important to acknowledge its limitations, such as the absence of complex multi-organ interactions and potential differences in metabolism compared to in vivo systems. Positive findings should guide further investigation, potentially using more advanced models like 3D liver spheroids or organ-on-a-chip systems, before proceeding to preclinical animal studies.[15][18] This structured approach ensures that resources are focused on compounds with the most promising safety profiles, ultimately enhancing the efficiency and success of the drug development pipeline.

References

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  • ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available at: [Link]

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  • Gad-El-Kareem, M. A., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Journal of Pharmacovigilance, 3(4), 1000164. Available at: [Link]

  • Karmaus, A. L., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 32(6), 1144-1152. Available at: [Link]

  • Capot Chemical. (2010). MSDS of 2-Methyl-2-phenylpropanoic Acid. Available at: [Link]

  • Synerzine. (2018). Propanoic acid, 2-methyl-, 2-phenoxyethyl ester. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid

Prepared by: Senior Application Scientist, Chemical Development & Methodology Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Compound Class: Sterically Hindered α -Sulfonyl Carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Methodology Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Compound Class: Sterically Hindered α -Sulfonyl Carboxylic Acid

Strategic Route Design and Mechanistic Rationale

The synthesis of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid presents a unique steric challenge. The target molecule features a fully substituted (tertiary) α -carbon adjacent to both a carboxylic acid and a bulky arylsulfonyl group.

Direct alkylation of sodium 2-nitrobenzenesulfinate with 2-bromo-2-methylpropanoic acid ( α -bromoisobutyric acid) is notoriously inefficient. The tertiary nature of the electrophile heavily disfavors the SN​2 pathway, often leading to competitive E2 elimination or O -alkylation of the ambident sulfinate anion [1].

To bypass this steric bottleneck, we employ a highly reliable three-step linear sequence:

  • Thioetherification: We utilize 2-nitrobenzenethiol (a highly polarizable, "soft" nucleophile) to attack ethyl 2-bromo-2-methylpropanoate. The use of the ethyl ester, rather than the free acid, prevents the formation of a carboxylate anion that would electronically deactivate the adjacent carbon toward nucleophilic attack [3].

  • Chemoselective Oxidation: The resulting thioether is oxidized to the sulfone using Potassium peroxymonosulfate (Oxone®). Oxone is selected over m CPBA because it avoids the risk of over-oxidizing the electron-deficient aromatic ring or forming potentially reactive intermediates, providing a clean, environmentally benign conversion [2].

  • Saponification: Mild hydrolysis of the ester using Lithium Hydroxide (LiOH) in a biphasic system yields the final target. LiOH is preferred over NaOH due to the superior solubility of the lithium carboxylate intermediate in aqueous THF.

Synthetic Workflow

Synthesis R1 2-Nitrobenzenethiol + Ethyl 2-bromoisobutyrate S1 Step 1: S-Alkylation (K2CO3, DMF, 60°C) R1->S1 I1 Ethyl 2-((2-nitrophenyl)thio) isobutyrate S1->I1 S2 Step 2: Oxidation (Oxone, MeOH/H2O, RT) I1->S2 I2 Ethyl 2-((2-nitrophenyl)sulfonyl) isobutyrate S2->I2 S3 Step 3: Hydrolysis (LiOH, THF/H2O, then HCl) I2->S3 P 2-Methyl-2-[(2-nitrobenzene) sulfonyl]propanoic acid S3->P

Fig 1: Three-step synthesis workflow for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid.

Reaction Parameters and Stoichiometry

The following table summarizes the optimized quantitative parameters for a 10-mmol scale validation batch.

StepReagent / SubstrateEquivalentsAmountSolvent SystemTempTimeExpected Yield
1 2-Nitrobenzenethiol1.0 eq1.55 g (10 mmol)DMF (20 mL)60 °C4 h85 - 90%
1 Ethyl 2-bromoisobutyrate1.1 eq2.15 g (11 mmol)----
1 Potassium Carbonate ( K2​CO3​ )1.5 eq2.07 g (15 mmol)----
2 Intermediate 1 (Thioether)1.0 eq~2.27 g (8.5 mmol)MeOH/H2O (1:1, 30 mL)RT12 h92 - 95%
2 Oxone® ( 2KHSO5​⋅KHSO4​⋅K2​SO4​ )2.5 eq13.0 g (21.2 mmol)----
3 Intermediate 2 (Sulfone)1.0 eq~2.40 g (8.0 mmol)THF/H2O (3:1, 20 mL)RT6 h88 - 92%
3 Lithium Hydroxide Monohydrate3.0 eq1.00 g (24.0 mmol)----

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-nitrophenyl)thio)isobutyrate
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2-nitrobenzenethiol (1.55 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes to pre-form the thiolate. The solution will turn a deep, characteristic red/orange.

  • Alkylation: Dropwise, add ethyl 2-bromo-2-methylpropanoate (2.15 g, 11.0 mmol) via syringe.

  • Heating: Heat the reaction mixture to 60 °C using a precisely controlled oil bath or heating block. Causality note: Elevated temperature is required to overcome the steric hindrance of the tertiary bromide.

  • Workup: After 4 hours, cool to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and wash with distilled water ( 3×30 mL) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: Oxidation to Ethyl 2-((2-nitrophenyl)sulfonyl)isobutyrate
  • Solubilization: Dissolve the crude thioether from Step 1 in 15 mL of Methanol (MeOH).

  • Oxidant Preparation: In a separate beaker, dissolve Oxone® (13.0 g, 21.2 mmol) in 15 mL of deionized water.

  • Reaction: Cool the methanolic thioether solution to 0 °C in an ice bath. Add the aqueous Oxone solution dropwise over 20 minutes to manage the mild exotherm.

  • Maturation: Remove the ice bath and allow the slurry to stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the mixture with water (30 mL) and extract with Dichloromethane (DCM) ( 3×25 mL). The combined organic layers are washed with saturated aqueous NaHCO3​ to neutralize any residual acid from the Oxone, dried over MgSO4​ , and concentrated to yield a pale yellow solid.

Step 3: Saponification to 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
  • Hydrolysis: Dissolve the sulfone ester from Step 2 in a mixture of THF (15 mL) and water (5 mL). Add LiOH⋅H2​O (1.00 g, 24.0 mmol).

  • Stirring: Stir the biphasic mixture at room temperature for 6 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 7:3).

  • Isolation (Self-Validating Step): Concentrate the mixture under reduced pressure to remove the THF. The aqueous residue will contain the soluble lithium salt of the product. Extract this aqueous layer once with Diethyl Ether (15 mL) to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The target carboxylic acid will precipitate as a white/off-white solid.

  • Collection: Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum desiccator over P2​O5​ .

Analytical Validation System

To ensure the integrity of the synthesized protocol, the final product must be validated against the following spectroscopic markers. This creates a self-validating feedback loop for the chemist:

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • The gem-dimethyl protons of the isobutyric acid moiety will appear as a sharp, intense singlet around δ 1.60 - 1.80 ppm. Diagnostic shift: This singlet will be shifted significantly downfield compared to the Step 1 thioether ( ∼δ 1.40 ppm) due to the strong electron-withdrawing nature of the newly formed sulfone.

    • The aromatic protons of the 2-nitrophenyl ring will appear as a complex multiplet between δ 7.80 - 8.20 ppm.

    • The carboxylic acid proton will appear as a broad singlet 12.5 ppm (exchangeable with D2​O ).

  • FT-IR (ATR): Look for the disappearance of the ester carbonyl stretch ( ∼1735 cm −1 ) and the appearance of a broad carboxylic acid O-H stretch ( 3300−2500 cm −1 ) alongside the C=O stretch ( ∼1710 cm −1 ). Crucially, strong symmetric and asymmetric S=O stretches must be present at ∼1150 cm −1 and ∼1320 cm −1 , confirming the sulfone oxidation [2].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Webb, K. S. (1994). Oxidation of sulfides to sulfones with Oxone. Tetrahedron Letters, 35(21), 3457-3460.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Referenced for optimal ester hydrolysis conditions).[Link]

Application

Application Notes and Protocols: 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid as a Novel Protecting Group Reagent for Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Advancing Amine Protection with a Bifunctional Reagent In the landscape of multi-step or...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Advancing Amine Protection with a Bifunctional Reagent

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The amine functional group, with its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions.[1] Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group, introduced by Fukuyama, has garnered significant attention.[2] Unlike the highly stable p-toluenesulfonyl (tosyl, Ts) group that often requires harsh deprotection conditions, the nosyl group can be cleaved under remarkably mild conditions.[2][3] This enhanced lability is attributed to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for its removal.[2][3]

This application note introduces a novel protecting group reagent, 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid . While the core reactivity is anchored in the well-established chemistry of the nosyl group, the incorporation of a carboxylic acid moiety presents intriguing possibilities for modifying the reagent's physical properties and potential applications. This document provides a comprehensive guide to the hypothesized synthesis, application, and deprotection protocols for this reagent, grounded in the extensive knowledge of nosyl chemistry.

Conceptual Advantages of the Propanoic Acid Moiety

The primary innovation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid lies in its bifunctional nature. The appended 2-methyl-2-propanoic acid chain may offer several advantages over the traditionally used 2-nitrobenzenesulfonyl chloride (Ns-Cl):

  • Modified Solubility: The carboxylic acid group can alter the reagent's solubility profile, potentially allowing for its use in a broader range of solvent systems or facilitating easier purification of the protected amine.

  • Solid-Phase Synthesis Anchor: The carboxylate can serve as a handle for attachment to a solid support, enabling applications in solid-phase peptide synthesis (SPPS) or high-throughput parallel synthesis.

  • Intramolecular Catalysis: In certain contexts, the carboxylic acid could potentially act as an intramolecular catalyst, influencing the rate or selectivity of the protection or deprotection steps.

  • Reduced Volatility and Odor: Compared to the sulfonyl chloride, the carboxylic acid derivative is expected to be a solid with lower volatility and potentially less noxious.

Proposed Synthesis of the Reagent

Step 1: Alkylation of 2-nitrothiophenol

A mixture of 2-nitrothiophenol, potassium carbonate, and ethyl 2-bromo-2-methylpropionate in a suitable solvent like acetonitrile is heated under reflux. The reaction progression can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Ester

The resulting ethyl ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water to yield the desired 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid.

Mechanism of Amine Protection and Deprotection

The utility of the nosyl group stems from the formation of stable sulfonamides upon reaction with primary and secondary amines. The strong electron-withdrawing effect of the nosyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide array of reaction conditions.[2]

The deprotection mechanism is a key advantage of the nosyl group. It proceeds via a nucleophilic aromatic substitution (SNAAr) pathway. A soft nucleophile, typically a thiol like thiophenol in the presence of a base, attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer intermediate.[4][5] This is followed by the elimination of the sulfonamide anion and subsequent collapse to release the free amine and sulfur dioxide.

Experimental Protocols

Note: The following protocols are proposed based on the well-established chemistry of 2-nitrobenzenesulfonyl chloride and may require optimization for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid.

Protocol 1: Protection of a Primary Amine

This protocol describes the formation of a 2-nitrobenzenesulfonamide from a primary amine using the proposed reagent. An activation step of the carboxylic acid is likely necessary to facilitate the reaction with the amine.

Materials:

  • Primary amine

  • 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Protection Workflow

G cluster_0 Protection Protocol A 1. Dissolve Amine and Reagent in DCM B 2. Add DMAP (catalyst) A->B C 3. Cool to 0°C B->C D 4. Add DCC solution C->D E 5. Warm to RT and Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Filter DCU F->G H 8. Aqueous Workup G->H I 9. Dry and Concentrate H->I J 10. Purify by Chromatography I->J

Caption: General workflow for the protection of a primary amine.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol outlines the cleavage of the nosyl group using a thiol and a base, regenerating the free amine.

Materials:

  • Nosyl-protected amine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq) in ACN or DMF in a round-bottom flask.

  • Add thiophenol (2.0-3.0 eq) to the solution.

  • Add powdered potassium carbonate (2.0-3.0 eq) to the stirred mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the process if necessary.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with DCM or EtOAc (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine product by column chromatography or distillation as required.

Diagram of Deprotection Workflow

G cluster_1 Deprotection Protocol K 1. Dissolve Protected Amine L 2. Add Thiophenol K->L M 3. Add K2CO3 L->M N 4. Stir at RT M->N O 5. Monitor by TLC/LC-MS N->O P 6. Aqueous Quench O->P Q 7. Extraction P->Q R 8. Wash with NaOH and Brine Q->R S 9. Dry and Concentrate R->S T 10. Purify Amine S->T

Sources

Method

Application Notes and Protocols for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid in Solid-Phase Peptide Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential applications of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid as a novel linker in solid-phase peptide synthesis (SPPS). While direct literature for this specific compound is not prevalent, its structural components—a 2-nitrobenzenesulfonyl (nosyl) moiety and a propanoic acid backbone—allow for scientifically grounded extrapolation of its utility. This guide will focus on two primary, logically derived applications: its use as a "safety-catch" linker and as a thiol-labile linker for the synthesis of C-terminal peptide acids. Detailed mechanistic insights, step-by-step protocols, and comparative data are provided to enable researchers to explore the capabilities of this linker class. The principles outlined are based on well-established chemistries of the 2-nitrobenzenesulfonyl group and safety-catch strategies in SPPS.[1][2][3][4][5]

Introduction: The Rationale for a Nosyl-Based Linker

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry.[6] The choice of a linker, the bifunctional molecule that connects the growing peptide chain to the insoluble resin, is critical as it dictates the conditions under which the final peptide is cleaved and its C-terminal functionality.[4] The ideal linker should be stable to the repeated cycles of deprotection and coupling used during peptide elongation, yet cleavable under specific, mild conditions that do not compromise the integrity of the synthesized peptide.[1]

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a well-established protecting group for amines in organic synthesis.[7] Its key features include:

  • Orthogonality: The nosyl group is stable to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS.[5][7]

  • Mild Cleavage: It is readily cleaved by nucleophilic attack, typically with thiols under neutral or slightly basic conditions.[8][9][10][11]

  • Activation of the N-H bond: The electron-withdrawing nature of the nitro group acidifies the sulfonamide proton, facilitating N-alkylation.[7][12]

These properties make the nosyl group an excellent candidate for incorporation into a linker system for SPPS. 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid provides a scaffold where the propanoic acid can be readily coupled to a resin, and the nosyl group can serve as the cleavable element.

Application I: A Safety-Catch Linker for Controlled Peptide Release

The "safety-catch" strategy involves a linker that is initially stable to all synthesis conditions but can be "activated" in a discrete chemical step to become labile for cleavage.[1] This approach offers an additional layer of control and orthogonality. The 2-nitrobenzenesulfonyl moiety is an ideal functional group for a safety-catch linker.

Mechanism of Action

The N-H proton of the sulfonamide in the linker is acidic but not sufficiently labile for cleavage with mild nucleophiles. However, alkylation of the sulfonamide nitrogen (the "activation" step) dramatically increases the electrophilicity of the sulfonyl group, rendering it highly susceptible to nucleophilic attack.[1][2] This two-step cleavage process is illustrated below.

cluster_0 Peptide Synthesis cluster_1 Activation cluster_2 Cleavage Resin Resin Linker Linker Resin->Linker Stable during Fmoc/Boc SPPS Peptide Peptide Linker->Peptide Stable during Fmoc/Boc SPPS Peptide_Linker Peptide-Linker-SO2NH-Resin Activated_Linker Peptide-Linker-SO2N(R)-Resin Peptide_Linker->Activated_Linker Alkylation of Sulfonamide Alkylating_Agent e.g., CH3I, ICH2CN Cleaved_Peptide Peptide-COOH + Modified Resin Activated_Linker->Cleaved_Peptide Nucleophilic Attack Nucleophile e.g., Amine, Thiol Nucleophile->Cleaved_Peptide

Caption: Workflow for a sulfonamide-based safety-catch linker.

Experimental Protocols

Protocol 2.2.1: Loading of the Linker onto the Resin

  • Swell an amino-functionalized resin (e.g., Rink Amide AM resin, 1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour.

  • In a separate vessel, dissolve 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (3.0 eq), a coupling agent such as HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6.0 eq) to the solution and allow to pre-activate for 5 minutes.

  • Add the activated linker solution to the swollen resin and agitate at room temperature for 4-6 hours.

  • Wash the resin sequentially with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x).

  • Dry the resin under vacuum. The loading can be determined by standard methods if a cleavable Fmoc group is temporarily attached to the linker for quantification.

Protocol 2.2.2: Peptide Synthesis

Standard Fmoc- or Boc-based SPPS protocols can be used for peptide elongation. The sulfonamide linker is stable to the reagents used in these chemistries.

Protocol 2.2.3: Activation and Cleavage

  • Swell the peptide-resin in anhydrous DMF.

  • Add a solution of iodoacetonitrile (10 eq) and DIPEA (5 eq) in DMF.

  • Agitate the mixture at room temperature for 1-2 hours to effect N-alkylation of the sulfonamide.[1]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Swell the activated resin in a suitable solvent (e.g., THF or DCM).

  • Add a solution of a nucleophile, such as a primary amine (e.g., n-butylamine, 20 eq), to the resin.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the C-terminal peptide acid.

  • Wash the resin with the cleavage solvent and combine the filtrates.

  • Evaporate the solvent to obtain the crude peptide.

Data Presentation
ParameterConditionExpected OutcomeReference
Linker Stability20% Piperidine in DMFStable[5]
Linker Stability50% TFA in DCMStable[5]
ActivationIodoacetonitrile, DIPEA>95% Alkylation[1]
Cleavage Yieldn-Butylamine in THF70-90%[1]

Application II: A Direct Thiol-Labile Linker

An alternative application leverages the direct nucleophilic cleavage of the 2-nitrobenzenesulfonyl group by thiols, a well-documented reaction for the deprotection of nosyl-protected amines.[8][9][10][11] This approach avoids the need for a separate activation step, offering a simpler, one-step cleavage protocol.

Mechanism of Action

Cleavage occurs via a Meisenheimer complex, where a soft nucleophile like a thiolate attacks the aromatic ring, leading to the displacement of the sulfonamide and release of the peptide.[7]

Start Peptide-Linker-SO2(2-nitrophenyl)-Resin Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Thiolate R-S- (from Thiol + Base) Thiolate->Meisenheimer Products Peptide-COOH + Thioether-Resin Meisenheimer->Products Displacement

Caption: Mechanism of thiol-mediated cleavage.

Experimental Protocols

Protocol 3.2.1: Linker Loading and Peptide Synthesis

Follow Protocols 2.2.1 and 2.2.2 for loading the linker and synthesizing the peptide chain.

Protocol 3.2.2: Thiolytic Cleavage

  • Swell the peptide-resin in DMF.

  • Prepare a cleavage cocktail consisting of a thiol (e.g., thiophenol or a less odorous alternative like p-mercaptobenzoic acid, 10 eq) and a base (e.g., potassium carbonate or DBU, 10 eq) in DMF.[8][9]

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 4-8 hours. The reaction can be monitored by taking small aliquots of the supernatant and analyzing by HPLC.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DMF (3x) and combine the filtrates.

  • The crude peptide can be precipitated from the DMF solution by the addition of cold diethyl ether.

Data Presentation
ParameterConditionExpected OutcomeReference
Cleavage ReagentThiophenol, K2CO3 in DMFEffective Cleavage[8][9][10][11]
Cleavage Time4-8 hours at RT>80% Cleavage[8][9][10][11]
OrthogonalityStable to standard SPPSFully Orthogonal[7]
Side ReactionsMinimal racemizationHigh purity peptide[13]

Visualization of the Experimental Workflow

cluster_loading Linker Loading cluster_synthesis Peptide Elongation cluster_cleavage Cleavage Strategy Swell_Resin Swell Amino Resin Activate_Linker Activate Nosyl-Propanoic Acid Swell_Resin->Activate_Linker Couple_Linker Couple to Resin Activate_Linker->Couple_Linker Wash_Dry Wash and Dry Couple_Linker->Wash_Dry Fmoc_Deprotection Fmoc Deprotection Wash_Dry->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Wash Wash AA_Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Fmoc_Deprotection Choice Choose Cleavage Repeat->Choice Safety_Catch Safety-Catch Choice->Safety_Catch Thiolysis Direct Thiolysis Choice->Thiolysis Activation Activate (Alkylation) Safety_Catch->Activation Thiol_Cleavage Thiolytic Cleavage Thiolysis->Thiol_Cleavage Nuc_Cleavage Nucleophilic Cleavage Activation->Nuc_Cleavage Final_Peptide Isolate Peptide Acid Nuc_Cleavage->Final_Peptide Thiol_Cleavage->Final_Peptide

Caption: Overall experimental workflow from resin loading to peptide cleavage.

Conclusion and Future Perspectives

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid represents a promising, albeit underexplored, class of linkers for solid-phase peptide synthesis. Its foundation in the robust and well-characterized chemistry of the 2-nitrobenzenesulfonyl group provides a strong basis for its application as either a safety-catch or a direct thiol-labile linker. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers wishing to explore this chemistry. The safety-catch approach offers maximal control, making it suitable for complex syntheses or when on-resin manipulations are required post-elongation. The direct thiolysis method provides a simpler, more streamlined cleavage process. Both strategies yield C-terminal peptide acids and are orthogonal to standard SPPS protecting schemes, expanding the toolbox available to peptide chemists for the synthesis of novel and challenging peptide targets.

References

  • Rich, D. H., & Gurwara, S. K. (1973). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptide acids. Tetrahedron Letters, 14(34), 301-304.
  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online. [Link]

  • Boc-Science. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc-Science.
  • Ellj. (n.d.). 2-Nitrobenzenesulfonyl chloride. Ellj.
  • ACS Publications. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Purdue University Graduate School. (2025). Part I: Solid-phase synthesis of peptides using photolabile linkers Part II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University e-Pubs.
  • Al-Obeidi, F., & Hruby, V. J. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369.
  • Google Patents. (1999). Peptide synthesis with sulfonyl protecting groups.
  • ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride synthesis. ChemicalBook.
  • PubMed. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed.
  • Novartis Pharma AG. (n.d.). Nitrobenzenesulfonylated Amide Linkers on Solid Support: Useful Starting Materials for Diversity Generation.
  • Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online.
  • Synfacts. (2007). N-Acyl Sulfonamide Linker for Peptide Synthesis. Synfacts, 2007(08), 0886-0886.
  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • SYNLETT. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. SYNLETT, 2005(16), 2515-2517.
  • ACS Publications. (2007). Resin-Bound Sulfonyl Azides: Efficient Loading and Activation Strategy for the Preparation of the N-Acyl Sulfonamide Linker. The Journal of Organic Chemistry, 72(12), 4574-4577.
  • ChemRxiv. (2025). Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv.
  • NINGBO INNO PHARMCHEM. (n.d.). Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM.
  • NIH. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed Central.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Nitrobenzenesulfonyl Chloride. Tokyo Chemical Industry Co., Ltd..
  • Semantic Scholar. (2018). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar.
  • BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem.
  • PubMed. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. PubMed.
  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(23), 8206.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride (CAS No. 1694-92-4). BenchChem.
  • CymitQuimica. (n.d.). CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride. CymitQuimica.
  • ResearchGate. (n.d.). Nitrobenzenesulfonylated Amide Linkers on Solid Support: Useful Starting Materials for Diversity Generation.
  • NIH. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis. BenchChem.
  • Royal Society of Chemistry. (2011). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 9(14), 5126-5133.
  • BenchChem. (n.d.).

Sources

Application

Application Note: Catalytic Esterification Protocols for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid

Structural Analysis & Mechanistic Causality The esterification of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid presents a formidable synthetic challenge due to its unique structural topology. The α-carbon is fully...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Mechanistic Causality

The esterification of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid presents a formidable synthetic challenge due to its unique structural topology. The α-carbon is fully substituted (quaternary), bearing a gem-dimethyl group and a highly bulky 2-nitrobenzenesulfonyl moiety.

This architecture introduces two primary barriers to standard Fischer esterification:

  • Steric Shielding: The massive steric bulk at the α-position physically blocks the trajectory of incoming alcohol nucleophiles. This severely raises the activation energy required to transition from a planar carbonyl to the tetrahedral intermediate required in traditional acid-catalyzed esterification.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of the sulfonyl and nitro groups reduces the inherent nucleophilicity of the carboxylate anion, rendering standard SN2 alkylation methods (e.g., alkyl halides with K2CO3) highly inefficient.

To bypass these bottlenecks, nucleophilic catalysis is strictly required[1]. By utilizing 4-Dimethylaminopyridine (DMAP), the sterically hindered acid is first converted into an acylpyridinium ion. Unlike the bulky tetrahedral intermediate of a direct alcohol attack, the acylpyridinium intermediate is planar, positively charged, and exceptionally electrophilic. This allows the alcohol to attack with a significantly lowered activation barrier, successfully yielding the ester[2]. Furthermore, the mild conditions of these catalytic methods preserve the integrity of the potentially sensitive 2-nitro group.

Comparative Selection of Catalytic Methods

To provide a comprehensive toolkit for drug development professionals, we have summarized three field-proven catalytic methodologies suitable for this substrate.

MethodActivating AgentCatalystOptimal Alcohol ScopeKey Mechanistic Advantage
Steglich EDC·HClDMAP (0.1 eq)Primary & unhindered secondaryNeutral conditions; water-soluble urea byproduct ensures clean workup[3].
Yamaguchi TCBC / Et3NDMAP (1.5 eq)Hindered secondary & tertiaryMixed anhydride steric shielding forces absolute regioselectivity[4].
DPAT None (Direct)DPAT (1-10 mol%)Equimolar mixturesHydrophobic catalyst aggregation drives water exclusion without Dean-Stark[5].

Self-Validating Experimental Protocols

Protocol A: EDC/DMAP-Catalyzed Steglich Esterification

Causality Focus: EDC·HCl is specifically selected over the traditional DCC to ensure the resulting urea byproduct is entirely water-soluble. This prevents the notorious issue of dicyclohexylurea (DCU) contamination. Strict temperature control at 0 °C during activation prevents the O-acylisourea intermediate from undergoing a dead-end 1,3-rearrangement into an unreactive N-acylurea[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Critical Step: Do not add the coupling agent at room temperature.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes to allow O-acylisourea formation, then naturally warm to 20 °C and stir for 3–12 hours.

  • In-Process Control: Monitor the consumption of the starting acid via TLC (eluent: Hexane/EtOAc 7:3, UV active due to the nitrobenzene ring).

  • Self-Validating Workup: Dilute with DCM. Wash sequentially with 1N HCl (removes DMAP and EDC-urea), saturated NaHCO3 (removes unreacted starting acid), and brine. Dry over MgSO4 and concentrate in vacuo.

Protocol B: Yamaguchi Esterification

Causality Focus: 2,4,6-Trichlorobenzoyl chloride (TCBC) is used to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring physically shields its adjacent carbonyl. Consequently, when DMAP attacks the mixed anhydride, it is forced to regioselectively attack the carbonyl originating from our hindered propanoic acid, generating the highly reactive acylpyridinium species[2][4].

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the starting acid (1.0 eq) in anhydrous THF or Toluene. Add Triethylamine (Et3N) (1.2 eq) and TCBC (1.1 eq). Stir at room temperature for 1 hour.

  • Filtration (Optional but Recommended): Filter off the precipitated triethylammonium chloride salt under argon to prevent nucleophilic interference.

  • Esterification: To the filtrate, add the target alcohol (1.0 - 1.5 eq) followed by a stoichiometric excess of DMAP (1.5 eq).

  • Reaction: Stir at room temperature (or heat to 60 °C for exceptionally hindered tertiary alcohols) until completion is observed via HPLC.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with water and brine, dry over Na2SO4, and purify via flash column chromatography.

Protocol C: DPAT-Catalyzed Direct Condensation

Causality Focus: Diphenylammonium triflate (DPAT) acts as a bulky, mild Brønsted/Lewis acid. In solution, DPAT tightly aggregates, creating a localized hydrophobic microenvironment. This repels the generated water from the reaction sphere, shifting the equilibrium toward ester formation without requiring harsh desiccants or a Dean-Stark apparatus[5][6].

Step-by-Step Methodology:

  • Setup: Combine equimolar amounts (1.0 eq) of the starting acid and the alcohol in toluene.

  • Catalyst Addition: Add DPAT (1 to 5 mol%).

  • Reaction: Heat the mixture to 80–100 °C. The reaction proceeds cleanly in an open-air reflux setup or a sealed tube, depending on the boiling point of the alcohol.

  • Isolation: Cool to room temperature, wash with water to remove the catalyst, and concentrate the organic layer.

Mechanistic Pathway Visualization

MechanisticPathway cluster_Activation Primary Activation Phase Acid 2-Methyl-2-[(2-nitrobenzene) sulfonyl]propanoic acid (Sterically Hindered) EDC EDC·HCl (Steglich) Acid->EDC Pathway A TCBC TCBC / Et3N (Yamaguchi) Acid->TCBC Pathway B O_Acyl O-Acylisourea Intermediate EDC->O_Acyl Mixed_Anh Mixed Anhydride Intermediate TCBC->Mixed_Anh DMAP DMAP Catalysis (Nucleophilic Attack) O_Acyl->DMAP Mixed_Anh->DMAP Acyl_Pyr Acylpyridinium Ion (Highly Electrophilic, Planar) DMAP->Acyl_Pyr Overcomes Steric Bulk Alcohol Alcohol (R-OH) Addition Acyl_Pyr->Alcohol Product Target Ester Product + Regenerated DMAP Alcohol->Product Tetrahedral Intermediate Collapse

Catalytic activation pathways bypassing steric hindrance via a planar acylpyridinium intermediate.

References

  • Source: RSC Advances (2021)
  • Source: Angewandte Chemie International Edition (1978)
  • Source: ResearchGate (2003)
  • Source: Wikipedia / Bull. Chem. Soc. Jpn. (1979)
  • Source: Organic Letters (2006)
  • Diphenylammonium triflate (DPAT)

Sources

Method

Application Notes &amp; Protocols: A Guide to the Downstream Functionalization of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid Derivatives

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid and its derivatives. This scaffold is a versatile building block characterized by three key functional domains: a sterically hindered carboxylic acid, a quaternary carbon center, and a highly functionalizable 2-nitrobenzenesulfonyl (nosyl) moiety. We will explore the causality behind experimental choices for modifying each of these domains, providing detailed, field-proven protocols for predictable and high-yield transformations. The methodologies discussed herein focus on leveraging the unique electronic and steric properties of the core molecule to access a diverse range of complex chemical entities for applications in pharmaceutical and materials science research.

Introduction: The Strategic Value of the Scaffold

The 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid scaffold is a pre-functionalized building block designed for synthetic efficiency. Its structure offers three distinct points for chemical modification, allowing for a modular and divergent approach to library synthesis.

  • The Carboxylic Acid: A primary handle for amide bond formation, esterification, and reduction, enabling linkage to a vast array of molecular fragments.

  • The 2-Nitrobenzenesulfonyl (Nosyl) Group: This powerful electron-withdrawing group serves two purposes. First, it activates the benzene ring for certain transformations. Second, the nitro group itself is a synthetic precursor to an aniline, which dramatically alters the electronic properties and introduces a new nucleophilic center.

  • The Gem-Dimethyl Quaternary Center: This feature imparts significant steric hindrance, which can influence reaction kinetics and provide conformational rigidity to the final molecule, a desirable trait in drug design for optimizing binding to biological targets.

This guide will detail protocols for the selective functionalization of the carboxylic acid and the nosyl group, transforming this simple starting material into higher-order, multifunctional compounds.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid is arguably the most accessible functional group for elaboration. Its conversion to an amide is a cornerstone of medicinal chemistry, appearing in over 25% of known drugs due to the stability and hydrogen bonding capabilities of the amide bond.[1] Direct condensation with an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activation is required.

Rationale for Amide Coupling

To overcome the low reactivity of the carboxylic acid, coupling reagents are employed. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common. EDC activates the carboxylate by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. To prevent side reactions and improve efficiency, an additive such as HOBt (Hydroxybenzotriazole) or Oxyma is often included to trap the O-acylisourea and form a more stable but still reactive activated ester. The choice of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is critical to scavenge the generated acid without competing as a nucleophile.

Protocol: EDC/Oxyma-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of the title acid with a representative primary amine, benzylamine.

ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid289.281.0289 mg
Benzylamine107.151.1118 mg (115 µL)
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)191.701.2230 mg
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)142.111.2170 mg
DIPEA (N,N-Diisopropylethylamine)129.243.0388 mg (522 µL)
Dichloromethane (DCM), Anhydrous--10 mL
  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) (0.1 M solution).

  • Reagent Addition: To the stirred solution, add Oxyma Pure (1.2 eq), Benzylamine (1.1 eq), and DIPEA (3.0 eq).

  • Activation: Add EDC·HCl (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.

Visualization: Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Acid in Anhydrous DCM AddReagents Add Amine, Oxyma, and DIPEA Start->AddReagents Activate Add EDC to Activate AddReagents->Activate Stir Stir 12-18h at RT Activate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End End Purify->End Pure Amide

Caption: Workflow for EDC/Oxyma mediated amide coupling.

Modification of the 2-Nitrobenzenesulfonyl Group

The nitro group is a powerful electron-withdrawing substituent that is readily converted into a versatile amino group. This transformation is one of the most fundamental and useful reactions in aromatic chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para- directing one.[3]

Rationale for Nitro Group Reduction

A wide variety of methods exist for the reduction of aromatic nitro groups.[4] Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective but can be non-selective, reducing other functional groups like alkenes or alkynes.[5] For substrates with sensitive functionalities, metal-acid systems are preferred. The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and reliable method that is highly chemoselective for the nitro group.[5] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water molecules to ultimately yield the aniline.

Protocol: Chemoselective Reduction of the Nitro Group

This protocol details the reduction of the nitro group on the core scaffold using SnCl₂.

ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid derivative-1.01.0 mmol
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.635.01.13 g
Ethanol (EtOH)--10 mL
Concentrated Hydrochloric Acid (HCl)--2 mL
Sodium Hydroxide (NaOH), 5M solution--As needed
Ethyl Acetate (EtOAc)--50 mL
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the nitro-containing starting material (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reaction Initiation: Carefully add concentrated HCl. The mixture may become warm.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling & Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Basification: Slowly add 5M NaOH solution to the cooled mixture with vigorous stirring until the pH is basic (pH > 10). A thick white precipitate of tin hydroxides will form.

  • Extraction:

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting aniline derivative can be purified by flash chromatography or recrystallization if necessary.

Visualization: Nitro Reduction Pathway

G Start Nitro-Aryl Compound Reagents + SnCl₂·2H₂O + Conc. HCl + EtOH, Reflux Product Anilino Compound Start->Product Reduction

Caption: Reaction scheme for the reduction of an aryl nitro group.

Tandem Functionalization Strategies

The true synthetic power of this scaffold is realized when multiple functionalizations are performed in sequence. The reduction of the nitro group (Section 3) on an amide-coupled product (Section 2) generates a valuable bifunctional intermediate: an aniline-sulfonamide-acid derivative. This intermediate is primed for further complexity-building reactions.

Protocol: N-Acylation of the Anilino-Amide Derivative

This protocol describes the acylation of the newly formed aniline nitrogen, demonstrating the creation of a complex, multi-functionalized molecule.

ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)
Anilino-Amide Derivative-1.01.0 mmol
Acetyl Chloride78.501.294 mg (85 µL)
Pyridine79.102.0158 mg (161 µL)
Dichloromethane (DCM), Anhydrous--10 mL
  • Setup: Dissolve the anilino-amide starting material (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add pyridine (2.0 eq) and cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.

  • Workup & Purification: Perform an aqueous workup as described in Protocol 2.2 (steps 6.1-6.3) to remove pyridine hydrochloride and excess reagents. Purify by column chromatography to obtain the final N-acylated product.

Safety and Handling

Proper laboratory safety practices are paramount when performing these protocols. Many of the reagents used are hazardous.

ReagentKey HazardsRecommended Precautions
2-Nitrobenzenesulfonyl ChlorideCorrosive, causes severe skin burns and eye damage.[6][7]Handle in a fume hood, wear gloves, lab coat, and eye protection.
EDC·HClSkin and eye irritant.Avoid inhalation and contact with skin/eyes.
Thiophenol (if used)Toxic, foul-smelling, flammable.Use only in a well-ventilated fume hood.
SnCl₂ / Conc. HClCorrosive, causes severe burns.Wear acid-resistant gloves and eye protection. Add acid slowly.
PyridineFlammable, harmful if swallowed or inhaled, skin/eye irritant.Handle in a fume hood, use appropriate PPE.

References

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o369. [Link]

  • Google Patents. (2003). Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. US6660882B2.
  • Rojas-Lima, S., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o370. [Link]

  • A. M. Palmer, et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS Infectious Diseases, 4(10), 1432-1441. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • University of Johannesburg. (2019). Reductive amide coupling of nitroarenes and carboxylic acids. UJ Content Repository. [Link]

  • Coulibali, S., et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters, 18(17), 4308-4311. [Link]

  • Bokhari, T. H., et al. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Asian Journal of Chemistry, 27(4), 1326-1330. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Ningbo Inno Pharmchem. Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride. [Link]

  • ResearchGate. (2009). Deprotection of the N -Nosyl Group with a Thiol Resin. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • PubChem. 2-(Methylsulfonyl)propanoic acid. [Link]

  • Jo, Y., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(20), 6296. [Link]

  • Frostburg State University Chemistry and Physics. (2018). Reduction of nitrobenzene. YouTube. [Link]

  • American Chemical Society. (2020). Odorless nosyl deprotection by in-situ formation of a thiolate. ACS Publications. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • ResearchGate. (2025). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

  • MDPI. (2017). Selective Alkylation of Benzene by Propane over Bifunctional Pd-Acid Catalysts. [Link]

  • Elessent Clean Technologies. STRATCO® Alkylation Technology Innovation for Different Feed Types. [Link]

  • Canadian Journal of Chemistry. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

Welcome to the technical support resource for the synthesis of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The formation of a C-S bond at a sterically hindered quaternary carbon presents unique challenges that require precise control over reaction conditions. This document provides in-depth, field-proven insights to ensure a successful and reproducible synthesis.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is consistently low (<30%) and a significant portion of my starting material remains unreacted. What are the primary factors to investigate?

Low conversion is a frequent challenge in this synthesis, often stemming from a combination of factors related to reagent stability, steric hindrance, and reaction kinetics.

Probable Cause 1: Hydrolysis of 2-Nitrobenzenesulfonyl Chloride The most common culprit for low yield is the degradation of the electrophile, 2-nitrobenzenesulfonyl chloride (2-NsCl). This reagent is highly susceptible to moisture, rapidly hydrolyzing to the unreactive 2-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[1][2] The generated HCl can also interfere with base-mediated steps in the reaction.

Solution:

  • Stringent Anhydrous Conditions: All glassware must be oven-dried (>120°C for at least 4 hours) and cooled under an inert atmosphere (e.g., argon or dry nitrogen).[1]

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be passed through activated alumina or stored over molecular sieves.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.[1]

Probable Cause 2: Ineffective Enolate Formation The target reaction is the sulfonylation at the α-carbon of 2-methylpropanoic acid (isobutyric acid). This requires the quantitative formation of a dianion (deprotonation of both the carboxylic acid and the α-carbon). The steric hindrance from the two methyl groups makes the α-proton significantly less acidic and kinetically slow to remove. Using an insufficiently strong base will result in poor enolate formation and low conversion.

Solution:

  • Use a Strong, Non-Nucleophilic Base: A strong base is required to generate the dianion. Lithium diisopropylamide (LDA) is the base of choice. It is exceptionally strong and sterically hindered, which prevents it from acting as a nucleophile and attacking the sulfonyl chloride. Two equivalents are necessary to deprotonate both the carboxylic acid and the α-carbon.

  • Low-Temperature Deprotonation: Prepare and use LDA at low temperatures (e.g., -78°C) to prevent side reactions and ensure controlled deprotonation.

Probable Cause 3: Suboptimal Reaction Temperature Temperature control is critical. While enolate formation must be done at low temperatures, the subsequent reaction with 2-NsCl may require careful warming to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as the formation of diaryl sulfones.[3]

Solution:

  • Controlled Temperature Profile: Add the 2-NsCl solution to the dianion at -78°C. After the addition is complete, allow the reaction to stir at this temperature for a period before slowly warming to room temperature to drive the reaction to completion.[1]

Problem SymptomProbable CauseRecommended Solution
Low Yield, Unreacted Starting MaterialHydrolysis of 2-nitrobenzenesulfonyl chloride.Implement stringent anhydrous conditions; use an inert atmosphere.
Ineffective deprotonation / enolate formation.Use a strong, non-nucleophilic base like LDA (2 equivalents) at low temperature (-78°C).
Poor reaction kinetics due to low temperature.After low-temperature addition, allow the mixture to warm slowly to room temperature and stir for several hours.
Q2: My workup is complicated by a highly water-soluble, acidic impurity. What is this byproduct and how can I prevent it?

This is a classic sign of 2-NsCl hydrolysis.

Identification of Impurity: The byproduct is almost certainly 2-nitrobenzenesulfonic acid. It is formed from the reaction of 2-NsCl with trace amounts of water in the reaction mixture.[1] Being a sulfonic acid, it is highly acidic and very soluble in water, making it difficult to remove from the desired carboxylic acid product by simple extraction.[4]

Prevention Strategy: The prevention strategy is identical to that for improving yield: meticulous control of moisture. Every entry point for water must be eliminated.

  • Reagent Quality: Use a fresh, high-purity bottle of 2-nitrobenzenesulfonyl chloride.[5] Old bottles may have absorbed atmospheric moisture.

  • Inert Gas Flow: Ensure a steady, positive pressure of argon or nitrogen throughout the experiment.

  • Cannula Transfers: Transfer anhydrous solvents and liquid reagents via a double-tipped needle (cannula) rather than pouring.

Detection: The presence of the sulfonic acid byproduct can be confirmed using spectroscopic methods:

  • ¹H NMR Spectroscopy: Look for the characteristic aromatic signals of 2-nitrobenzenesulfonic acid, which will differ from your product's signals. The sulfonic acid protons are often broad and may exchange with D₂O.[1]

  • IR Spectroscopy: The presence of broad O-H stretches characteristic of sulfonic acids can be an indicator.[1]

Q3: The purification of the final product by recrystallization is giving me an oil or very low recovery. What is the best purification protocol?

The product, 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid, is a multifunctional molecule. Its polarity and potential for strong intermolecular hydrogen bonding can make crystallization challenging.

Solution: A Multi-Step Purification Approach

  • Acidic Workup: After quenching the reaction (e.g., with saturated NH₄Cl solution), ensure the aqueous layer is distinctly acidic (pH ~1-2) by adding 1M HCl. This guarantees that both the carboxylic acid and any residual sulfonic acid byproduct are fully protonated, maximizing their solubility in the organic extraction solvent.

  • Thorough Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂). The polarity of the product necessitates thorough extraction.

  • Removal of Sulfonic Acid Impurity: If the hydrolysis byproduct is present, a simple extraction will not suffice. An alternative is to convert the desired carboxylic acid to its methyl ester using diazomethane or (trimethylsilyl)diazomethane. The resulting ester will have a significantly different polarity from the sulfonic acid impurity, allowing for separation by column chromatography. Subsequent hydrolysis of the purified ester will yield the pure product.

  • Optimized Recrystallization:

    • Solvent Screening: Do not rely on a single solvent. Screen a range of solvents and solvent systems. Good candidates include toluene, ethyl acetate/heptane mixtures, or acetonitrile.[6][7]

    • Procedure: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble. Cool the solution slowly and undisturbed to promote the formation of large, pure crystals. If the product "oils out," try adding a co-solvent (an "anti-solvent") in which the product is insoluble dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

Experimental Protocols & Visualizations

Optimized Synthesis Protocol

This protocol is designed to maximize yield by ensuring anhydrous conditions and effective enolate formation.

1. Preparation:

  • Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Assemble the apparatus while hot and allow it to cool under a positive pressure of dry argon or nitrogen.

2. Dianion Formation:

  • In the reaction flask, dissolve 2-methylpropanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using an acetone/dry ice bath.

  • In a separate, dry flask, prepare a solution of LDA by adding n-butyllithium (2.1 eq.) to diisopropylamine (2.2 eq.) in anhydrous THF at -78°C.

  • Slowly add the prepared LDA solution (2.1 eq.) to the 2-methylpropanoic acid solution at -78°C via cannula.

  • Stir the resulting mixture at -78°C for 1 hour to ensure complete dianion formation.

3. Sulfonylation Reaction:

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous THF.

  • Add this solution dropwise via cannula to the dianion solution at -78°C.

  • Stir the reaction mixture at -78°C for 2 hours.

4. Reaction Completion and Workup:

  • Allow the reaction flask to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to pH 1-2 with 1M HCl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane).

Visual Workflow for Synthesis and Troubleshooting

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_troubleshoot Troubleshooting prep Dry Glassware & Assemble Under N2 enolate Form Dianion with LDA in THF at -78°C prep->enolate sulfonylation Add 2-NsCl Solution at -78°C enolate->sulfonylation warm Slowly Warm to RT & Stir 12h sulfonylation->warm quench Quench with NH4Cl & Acidify with HCl warm->quench check_yield Low Yield? warm->check_yield extract Extract with Ethyl Acetate quench->extract purify Recrystallize Crude Product extract->purify product Pure Product purify->product check_purity Impure Product? purify->check_purity check_yield->prep Check Anhydrous Conditions check_yield->enolate Verify Base Strength/Equivalents check_purity->purify Screen Recrystallization Solvents

Caption: Experimental workflow and key troubleshooting checkpoints.

Key Reaction and Side Reaction Pathways

Reaction cluster_main Desired Sulfonylation Pathway cluster_side Major Side Reaction IBA 2-Methylpropanoic Acid Dianion Dianion Intermediate IBA->Dianion + 2 eq. LDA -78°C Product Target Product Dianion->Product + 2-NsCl NsCl 2-Nitrobenzenesulfonyl Chloride (2-NsCl) Hydrolysis 2-Nitrobenzenesulfonic Acid (Byproduct) NsCl->Hydrolysis + H₂O (Trace)

Caption: Desired reaction pathway versus the primary side reaction.

References

  • BenchChem Technical Note. (n.d.). Preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions.
  • PMC. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid.
  • BenchChem Technical Note. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Dong, Y., Xiong, N., Rong, Z., & Zeng, R. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. Organic Letters. Available at: [Link]

  • BenchChem Technical Note. (n.d.). An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride (CAS No. 1694-92-4).
  • ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride synthesis.
  • TREA. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....
  • CymitQuimica. (n.d.). CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride.
  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN105152907A - Synthetic method of 2,2-dimethylolpropionic acid.
  • Photoinduced Decarboxylative Sulfonylation of Carboxylic Acids with Sodium Sulfin
  • Justia Patents. (2015, April 9).
  • R Discovery. (2014, May 1).
  • ResearchGate. (n.d.). Preparation of 2,2-Dimethylol Propionic Acid.
  • MilliporeSigma. (n.d.). 2-METHYL-2-(2-NITROPHENYL)PROPANOIC ACID | 126802-52-6.
  • Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron C
  • PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • Google Patents. (n.d.). US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid.
  • MilliporeSigma. (n.d.). 2-Methyl-2-(methylsulfonyl)propanoic acid | 25841-43-4.
  • Sigma-Aldrich. (n.d.). 2-methyl-2-(2-nitrophenyl)propanoic acid | 126802-52-6.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • BenchChem Technical Note. (n.d.). Technical Support Center: Scaling Up the Production of Methyl 2-methyl-2-phenylpropanoate.
  • CymitQuimica. (n.d.). CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015, June 22). Asian Journal of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid

Welcome to the technical support center for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the poor aqueous solubility of this compound. Here, we will explore the underlying chemical principles governing its solubility and provide a series of structured, practical solutions.

Understanding the Challenge: The Structure of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid

The solubility of a compound is intrinsically linked to its molecular structure. 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid possesses two key functional groups that dictate its behavior in aqueous media: a carboxylic acid group (-COOH) and a 2-nitrobenzene sulfonyl group.

  • The Carboxylic Acid Group: This group is weakly acidic and can donate a proton to form a negatively charged carboxylate ion (-COO⁻). The ionized form is significantly more water-soluble than the neutral form due to its ability to form ion-dipole interactions with water molecules.

  • The 2-Nitrobenzene Sulfonyl Group: This is a bulky, largely non-polar group. The nitro group (-NO₂) and the sulfonyl group (-SO₂-) are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. However, the overall size and hydrophobicity of this part of the molecule contribute to its poor water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: I've added 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid to water/buffer and it's not dissolving. What is the first thing I should try?

A1: The most direct and often most effective initial step is to adjust the pH of your aqueous medium.

The "Why": The solubility of this compound is highly dependent on the pH of the solution. The carboxylic acid group is the key to this strategy. At a pH below its pKa (estimated to be 2-4), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. By raising the pH to a value above the pKa, you deprotonate the carboxylic acid, forming the much more soluble carboxylate anion (-COO⁻).

Experimental Protocol: pH Adjustment for Solubilization

  • Initial Slurry: Add your desired amount of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid to your aqueous solvent (e.g., water, saline, or a buffer) to create a slurry or suspension.

  • Select a Base: Choose a suitable base for pH adjustment. For many applications, a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is appropriate. For biological experiments where cell viability is a concern, a biocompatible base like sodium bicarbonate (NaHCO₃) or a biological buffer such as Tris can be used.

  • Incremental Addition: While stirring the suspension vigorously, add the base dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: As you add the base and the pH increases, you should observe the solid material beginning to dissolve.

  • Target pH: Continue adding the base until all the solid has dissolved. Aim for a final pH that is at least 1-2 units above the estimated pKa (e.g., a pH of 5-7). Be mindful of the pH stability of your compound and the requirements of your downstream application.

  • Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with your aqueous solvent.

Expert Insight: It is crucial to add the base slowly to avoid "pH shock," where a localized high pH could potentially cause degradation of the compound.

Q2: I've tried adjusting the pH, but the solubility is still not high enough for my required concentration. What's my next step?

A2: If pH adjustment alone is insufficient, the use of a co-solvent is the next logical step.[1][2][3]

The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[1] This makes the environment more favorable for dissolving a non-polar compound. The bulky nitrobenzene sulfonyl group on your molecule has significant non-polar character, and a co-solvent can help to solvate this portion of the molecule more effectively.

Commonly Used Co-solvents:

  • Ethanol: A widely used and generally biocompatible co-solvent.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving a wide range of compounds. Use with caution in biological systems as it can have cellular effects.

  • Propylene Glycol (PG): A viscous, non-toxic co-solvent often used in pharmaceutical formulations.

  • Polyethylene Glycol (PEG), low molecular weight (e.g., PEG 300, PEG 400): Water-miscible polymers that can enhance solubility.

Experimental Protocol: Co-solvent System Development

  • Initial Dissolution in Co-solvent: First, try to dissolve the 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid in a small amount of the pure co-solvent (e.g., DMSO or ethanol). This will give you an indication of its solubility in the organic phase.

  • Titration with Aqueous Phase: Once dissolved in the co-solvent, slowly add your aqueous buffer (at the optimized pH from Q1) to the co-solvent solution while stirring.

  • Observe for Precipitation: Continue adding the aqueous phase until you reach your desired final concentration. If the compound begins to precipitate, you have exceeded its solubility limit in that particular co-solvent/aqueous ratio.

  • Optimization: You may need to experiment with different co-solvents and different final percentages of the co-solvent in your solution to achieve the desired concentration without precipitation. A good starting point is often a 10% (v/v) co-solvent concentration.

Co-solvent Typical Starting Concentration (v/v) Notes
Ethanol10-20%Generally well-tolerated in many systems.
DMSO1-10%Highly effective, but consider potential biological effects.
Propylene Glycol5-20%Good for less-toxic formulation requirements.
PEG 300/4005-20%Can also aid in stability.

Trustworthiness Check: Always prepare a small test batch to check for solubility and stability over a short period before preparing a large stock solution.

Q3: My application is sensitive to organic solvents and high pH. Are there other options?

A3: Yes. The use of surfactants or the formation of a stable salt are advanced strategies to consider.

1. Surfactants:

The "Why": Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[4][5] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[4][6][7] The hydrophobic tails form a core, creating a microenvironment that can encapsulate the non-polar parts of your compound, while the hydrophilic heads interact with the aqueous solvent, effectively solubilizing the entire complex.[4][5]

Common Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants widely used in pharmaceutical and biological applications.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, generally used in biochemical but not in-vivo applications due to its denaturing properties.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare a stock solution of the surfactant in your aqueous buffer.

  • Add the surfactant solution to your compound.

  • Use gentle agitation (and sometimes mild heating) to aid dissolution.

  • It is often beneficial to use a surfactant concentration above the CMC.

2. Salt Formation:

The "Why": Instead of forming the salt in situ by adjusting the pH of the solution, you can synthesize and isolate a stable salt of your compound.[8] This can sometimes provide a more stable and consistently soluble product. This involves reacting the carboxylic acid with a suitable base (counter-ion) in a non-aqueous solvent and then isolating the resulting salt.

Common Counter-ions for Carboxylic Acids:

  • Sodium (Na⁺)

  • Potassium (K⁺)

  • Calcium (Ca²⁺)

  • Amine-based counter-ions like tromethamine (Tris) or meglumine.[8]

Authoritative Grounding: The selection of a suitable counter-ion and the process of salt formation is a well-established practice in pharmaceutical development to improve the physicochemical properties of a drug candidate. This process often requires collaboration with a synthetic chemist.

Troubleshooting Decision Workflow

The following diagram outlines a logical progression for troubleshooting the solubility of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid.

Solubility_Troubleshooting start Start: Poor Aqueous Solubility Observed ph_adjust Q1: Adjust pH > pKa (est. 2-4) (e.g., to pH 6-7) start->ph_adjust ph_success Solubilized ph_adjust->ph_success Yes ph_fail Inadequate Solubility ph_adjust->ph_fail No cosolvent Q2: Add a Co-solvent (e.g., Ethanol, DMSO) ph_fail->cosolvent cosolvent_success Solubilized cosolvent->cosolvent_success Yes cosolvent_fail Still Inadequate or Application is Sensitive cosolvent->cosolvent_fail No advanced Q3: Advanced Methods cosolvent_fail->advanced surfactant Use Surfactants (e.g., Tween® 80) advanced->surfactant salt_formation Synthesize Stable Salt advanced->salt_formation end Consult with Formulation Specialist surfactant->end salt_formation->end

Caption: A decision tree for troubleshooting solubility issues.

References

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available at: [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • pH adjustment: Significance and symbolism. Available at: [Link]

  • The pKa in Organic Chemistry. Available at: [Link]

  • 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome - Chemistry LibreTexts. Available at: [Link]

  • Benzenesulfonic Acid. Available at: [Link]

  • Bordwell pKa Table - Organic Chemistry Data. Available at: [Link]

  • pKa values. Available at: [Link]

  • pKa values - Stenutz. Available at: [Link]

  • 2-Methylpropanoic acid (FDB003277) - FooDB. Available at: [Link]

  • 2-(2-Methyl-3-nitrophenyl)sulfanylpropanoic acid | C10H11NO4S | CID 63075533 - PubChem. Available at: [Link]

  • Co-solvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

Welcome to the technical support guide for the amide coupling of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the amide coupling of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. The unique structure of this carboxylic acid, featuring a sterically demanding quaternary carbon adjacent to the carboxyl group and a bulky, electron-withdrawing nosyl group, presents significant challenges in achieving high-yield, clean amide bond formation. This guide is designed to help you navigate these complexities and minimize common side reactions.

Understanding the Core Challenges

The primary difficulties in coupling this substrate stem from two main factors:

  • Steric Hindrance: The quaternary α-carbon severely restricts access to the carboxylic acid's carbonyl group. This slows down the rate of the desired nucleophilic attack by the amine, allowing side reactions to become more competitive.[1][2]

  • Electronic Effects of the Nosyl Group: The 2-nitrobenzenesulfonyl (nosyl) group is strongly electron-withdrawing. While this group is an excellent amine protecting group that can be removed under mild conditions, its electronic influence can affect the reactivity of the carboxylic acid.[3][4]

These factors can lead to a variety of undesired outcomes, including low conversion, formation of stable byproducts, and complex purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the coupling reaction in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction shows very low or no conversion to the desired amide. What are the likely causes?

  • Inadequate Carboxylic Acid Activation: The steric bulk around the carbonyl group can hinder the formation of the activated ester intermediate. Standard coupling reagents may not be potent enough.[5]

    • Solution: Switch to a more powerful onium salt-based coupling reagent. HATU, HCTU, and COMU are excellent choices as they generate highly reactive OAt- or Oxyma-based active esters, which can accelerate the coupling step.[6][7] For extremely challenging cases, phosphonium reagents like PyBOP or PyAOP are known to be effective for sterically hindered couplings.[5][8]

  • Poor Reagent Solubility: If any of the components (acid, amine, or coupling reagent) are not fully dissolved, the reaction will be slow and incomplete.[9]

    • Solution: The solvent choice is critical. While DCM is common, polar aprotic solvents like DMF, NMP, or DMSO offer superior solvating power for complex molecules.[9] If solubility remains an issue in a single solvent, consider using a co-solvent system (e.g., DCM/DMF) or gently heating the reaction mixture to 40-50 °C, though be mindful that heat can also promote side reactions.[7][9]

  • Suboptimal Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid without competing with the primary amine nucleophile.

    • Solution: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5][6] Avoid less hindered bases like triethylamine (TEA) or pyridine, which can act as competing nucleophiles.[7]

Q2: My reaction is messy, with multiple side products. What are the most common side reactions and how can I prevent them?

This is a frequent issue, especially when the desired reaction is slow due to steric hindrance. The primary side reactions to consider are:

  • N-Acylurea Formation (with Carbodiimides): If you are using a carbodiimide like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct if the amine is not reactive enough to intercept it quickly.[5][10]

    • Solution: Avoid carbodiimides for this sterically hindered substrate. If you must use them, always include an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and can reduce racemization.[11]

  • Epimerization/Racemization (if α-carbon is chiral): While the target molecule has a quaternary, achiral α-carbon, this is a critical consideration for analogous chiral substrates. The activated carboxylic acid can cyclize to form an oxazolone, whose α-proton is acidic and easily removed by base, leading to a loss of stereochemical integrity.[6]

    • Solution: To minimize this risk in similar systems, use onium salt reagents like HATU which promote rapid amide bond formation that outcompetes the rate of epimerization.[6][7] Also, use weaker, hindered bases like 2,4,6-collidine and minimize the pre-activation time before adding the amine.[6][10]

  • Reaction of Coupling Reagent with Amine: Some coupling reagents, particularly uronium salts like HATU, can react with the amine to form a guanidinium byproduct, consuming both the amine and the reagent.[5]

    • Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. A pre-activation time of 15-30 minutes at room temperature is typically sufficient.[7][9]

Below is a diagram illustrating the competition between the desired reaction pathway and a common side reaction.

G cluster_0 Desired Pathway: Amide Formation Acid R-COOH ActiveEster Activated Ester (R-COO-OAt) Acid->ActiveEster Activation O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea Activation Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Desired Amide (R-CONHR') ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_acylisourea N_acylurea N-Acylurea (Stable Byproduct) O_acylisourea->N_acylurea Rearrangement (Slow Amine Attack)

Fig 1. Competition between desired amide formation and N-acylurea side reaction.

Q3: The nosyl group seems to be unstable under my reaction conditions. Is this possible?

The nosyl group is generally stable to most amide coupling conditions. However, it is designed for cleavage under mild nucleophilic conditions, typically with a thiol and a base.[3][4]

  • Potential Issue: If your amine substrate contains a free thiol group (e.g., cysteine), it could potentially cleave the nosyl group in situ.

    • Solution: Ensure any nucleophilic functional groups on your amine coupling partner, other than the reacting amine itself, are appropriately protected.

  • Potential Issue: Highly basic conditions or prolonged reaction times at elevated temperatures could potentially lead to undesired reactions involving the nitro group or the sulfonyl moiety.

    • Solution: Stick to the recommended stoichiometric amount of a hindered base like DIPEA (typically 2-3 equivalents).[7] Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.

Optimized Protocols & Data

Given the challenges of this substrate, a robust protocol is essential. Using a potent uronium salt coupling reagent is highly recommended.

Optimized Protocol: HATU-Mediated Coupling

This protocol is designed to maximize yield by ensuring efficient activation and minimizing side reactions.

Materials:

  • 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous glassware and nitrogen/argon atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (1.0 eq.) to a flame-dried round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the acid completely.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial for forming the OAt-active ester.[7]

  • Amine Addition: In a separate flask, dissolve the amine (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. Due to steric hindrance, the reaction may require 4-24 hours for completion.

  • Workup & Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous solubility of the tetramethylurea byproduct from HATU can complicate purification.[7][12] Washing the organic layer thoroughly with brine and dilute acid/base as appropriate can help. Purify the crude product via column chromatography.

Table 1: Troubleshooting & Parameter Optimization
ParameterStandard ConditionRecommended Change for Difficult CouplingRationale
Coupling Reagent EDC/HOBtHATU, HCTU, or PyBOP (1.1-1.2 eq)Onium salts are more reactive and efficient for sterically hindered substrates, promoting faster reactions and reducing side products.[5][7]
Solvent Dichloromethane (DCM)DMF or NMP Polar aprotic solvents provide better solubility for polar reactants and reagents, preventing incomplete reactions.[7][9]
Base Triethylamine (TEA)DIPEA or 2,4,6-Collidine (2.0-3.0 eq)Non-nucleophilic, hindered bases prevent competition with the amine nucleophile and minimize side reactions like epimerization.[6][7]
Temperature Room Temperature (20-25°C)Gentle Heating (30-50°C) Increasing temperature can overcome the activation energy barrier for sterically demanding couplings, but must be monitored to avoid byproduct formation.[7][9]
Pre-activation Time 0-5 minutes15-60 minutes Allows for complete formation of the highly reactive ester intermediate before the amine is introduced, improving reaction rate and yield.[7]
Alternative Strategy for Extremely Hindered Couplings

If onium salt reagents fail to provide satisfactory results, converting the carboxylic acid to an acyl fluoride is a powerful alternative.[13] Acyl fluorides are highly reactive and less sterically demanding than other activated species.[8][14] This can be achieved using reagents like cyanuric fluoride or TCFH-NMI, followed by the addition of the amine.[8][13]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]

  • Nanda, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5961-5964. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 405-409. Retrieved from [Link]

  • Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Chemical Health & Safety, 27(1), 38-44. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Coulibali, S., Godou, T., & Canesi, S. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters, 18(17), 4238–4241. Retrieved from [Link]

  • Coulibali, S., Godou, T., & Canesi, S. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters, 18(17), 4238–4241. Retrieved from [Link]

  • Workewych, A. N., & Dake, G. R. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(10), 5349–5356. Retrieved from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 59-64. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Noth-Valdès, G., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E, 64(1), o91. Retrieved from [Link]

  • Noth-Valdès, G., et al. (2007). 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid. Acta Crystallographica Section E, 64(Pt 1), o91. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Preventing Thermal Degradation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid . Due to its highly specific structural motifs, this compound presents unique storage and handling challenges. This portal provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound library.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic vulnerabilities of the molecule. 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is an α -arylsulfonyl carboxylic acid.

The Root Cause: The 2-nitrobenzenesulfonyl (nosyl) group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the α -carbon, severely weakening the adjacent C-C bond of the carboxylate moiety. When exposed to ambient thermal energy, this lowered activation barrier allows the molecule to undergo spontaneous thermal decarboxylation [1]. The reaction releases carbon dioxide ( CO2​ ) gas and forms a highly stable, hydrophobic byproduct: isopropyl 2-nitrophenyl sulfone. Furthermore, nitrobenzenesulfonyl analogs exhibit high sensitivity to moisture and photothermal degradation, which can trigger complex redox side-reactions [2].

thermal_degradation A 2-Methyl-2-[(2-nitrobenzene) sulfonyl]propanoic acid B Thermal Excitation & C-C Cleavage A->B Heat (>4°C) C Sulfonyl Carbanion + CO2 (Gas) B->C Decarboxylation D Isopropyl 2-nitrophenyl sulfone (Degradation Product) C->D Protonation (Moisture)

Fig 1. Thermal decarboxylation pathway of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid.

Troubleshooting & FAQs

Q: Why did my sealed storage vial develop high pressure, pop its cap, or shatter after being left on the benchtop? A: This is the primary physical symptom of thermal decarboxylation. As the compound degrades at room temperature, it continuously evolves CO2​ gas. In a tightly sealed, low-headspace vessel, this creates critical pressure build-up. Solution: If temporary room-temperature handling is unavoidable, use a vented cap. For long-term storage, strictly maintain the compound at -20°C to arrest the decarboxylation kinetics.

Q: My compound changed from a pale powder to a darker, sticky residue. What happened? A: You are observing a dual-degradation pathway. First, the "stickiness" is caused by the formation of the primary degradation product (isopropyl 2-nitrophenyl sulfone), which has a significantly lower melting point than the intact acid. Second, the color change indicates photothermal degradation of the 2-nitro group [2]. Exposure to ambient light and heat triggers intramolecular redox reactions, forming colored azo or nitroso byproducts.

Q: Can I use standard basic coupling conditions (e.g., DIPEA/HATU in DMF) with this acid? A: Proceed with extreme caution. Literature regarding α -arylsulfonyl propanoic acids explicitly notes that strong bases and polar aprotic solvents like DMF can accelerate decarboxylation or trigger unwanted Smiles rearrangements[1]. Solution: Use milder coupling agents (like PyBOP) in THF to maintain the integrity of the sulfonyl moiety during peptide or small-molecule synthesis.

Quantitative Degradation Matrix

To assist in your experimental planning, the following table summarizes the expected degradation rates of α -arylsulfonyl carboxylic acids under various environmental conditions.

Storage TemperatureAtmospheric ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Marker
-80°C Argon, Desiccated> 24 monthsNone detected
-20°C Argon, Desiccated12 - 18 monthsTrace sulfone (<1%)
4°C (Fridge) Ambient Air3 - 4 weeksSulfone, CO2​ evolution
25°C (Benchtop) Ambient Air48 - 72 hoursRapid CO2​ pressure

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every handling protocol must be a self-validating system. Follow these workflows to prevent thermal shock and verify compound purity.

workflow Step1 1. Cryogenic Retrieval (-20°C Storage) Step2 2. Vacuum Desiccation (Equilibrate 30 mins) Step1->Step2 Prevent Condensation Step3 3. Inert Aliquoting (Argon Atmosphere) Step2->Step3 Prevent Decarboxylation Step4 4. Analytical Validation (HPLC-UV Check) Step3->Step4 Confirm Integrity

Fig 2. Self-validating workflow for the safe handling and aliquoting of the sulfonyl acid.

Protocol A: Aliquoting and Cryogenic Storage
  • Objective: Prevent moisture ingress (which catalyzes protonation) and thermal shock during routine handling.

  • Step 1: Equilibration. Remove the master vial from -20°C storage and immediately place it in a vacuum desiccator. Allow it to equilibrate to room temperature for exactly 30 minutes before opening. (Causality: Opening a cold vial causes immediate atmospheric condensation, introducing moisture that drives the degradation equilibrium forward).

  • Step 2: Inert Transfer. Move the vial to a glove box or a benchtop equipped with an Argon line.

  • Step 3: Dispensing. Dispense the required mass into pre-dried, amber glass vials. (Causality: Amber glass prevents photothermal excitation of the labile 2-nitro group).

  • Step 4: Purging. Purge each aliquot with a gentle stream of Argon for 10 seconds, then seal tightly with a PTFE-lined cap.

  • Step 5: Self-Validation. Weigh the sealed master vial before returning it to the freezer and record the mass. Validation logic: A loss of mass between usages indicates CO2​ venting due to thermal degradation, instantly alerting you to storage failure.

Protocol B: Analytical Validation via HPLC-UV
  • Objective: Quantify the ratio of intact acid versus the decarboxylated sulfone product before initiating sensitive syntheses.

  • Step 1: Sample Prep. Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile. Do not use protic solvents like Methanol, which can solvolyze the compound.

  • Step 2: Stationary Phase. Utilize a C18 Reverse-Phase column (e.g., 50 mm x 4.6 mm, 1.8 µm) maintained at 20°C.

  • Step 3: Mobile Phase. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). (Causality: Formic acid keeps the carboxylic acid fully protonated, ensuring sharp peak shape and preventing on-column degradation, a standard practice for sulfonylated acids [3]).

  • Step 4: Detection & Self-Validation. Monitor UV absorbance at 254 nm. Validation logic: The intact acid will elute significantly earlier than the highly hydrophobic isopropyl 2-nitrophenyl sulfone. The presence of a single, sharp early-eluting peak validates the absence of thermal degradation.

References

  • Synthesis and Antichlamydial Activity of Molecules Based on Dysregulators of Cylindrical Proteases Source: National Institutes of Health (NIH) URL:[Link]

  • Streamlined Radiosynthesis of [18F]Fluproxadine: Precursor Stability and Thermal Degradation Source: MDPI URL:[Link]

  • Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold Source: ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

validating the purity of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid using quantitative NMR (qNMR)

Validating the Purity of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid: A Comparative Guide to qNMR vs. Traditional Methods Executive Summary The rigorous assessment of purity for synthesized organic intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid: A Comparative Guide to qNMR vs. Traditional Methods

Executive Summary

The rigorous assessment of purity for synthesized organic intermediates is a cornerstone of pharmaceutical development. For complex molecules like 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid , traditional chromatographic techniques often fall short due to chromophore bias and the lack of identical reference standards. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold standard for absolute purity validation in this context.

The Analytical Dilemma: Chromophore Bias

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (Molecular Formula: C₁₀H₁₁NO₆S; MW: 273.26 g/mol ) presents a unique analytical challenge. The molecule contains a highly conjugated 2-nitrobenzene moiety attached to a sulfonyl group. This structural feature acts as a powerful chromophore with an exceptionally high molar extinction coefficient.

When analyzed via HPLC-UV, the intense absorbance of the nitrobenzene ring masks the presence of non-UV-absorbing aliphatic impurities (such as residual isobutyric acid derivatives from early synthetic steps). Because HPLC relies on relative peak areas, the target analyte's exaggerated UV response artificially inflates its apparent purity.

Conversely, qNMR is a primary ratio measurement procedure[1]. Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the absolute number of those nuclei in the molecule[2]. It counts protons, not photons, eliminating response factor bias entirely.

Objective Method Comparison
Analytical FeatureQuantitative NMR (qNMR)HPLC-UVTitration
Fundamental Principle Nuclear magnetic resonance (Primary ratio)[1]UV Absorbance (Chromatographic)Chemical reactivity (Stoichiometry)
Reference Standard Universal Internal Standard (e.g., Maleic Acid)[3]Requires identical analyte standardStandardized titrant
Impurity Detection Universal (detects any protonated impurity)[4]Chromophore-dependentFunctional group-dependent
Accuracy Bias Low (Direct proportionality)[5]High (Varying extinction coefficients)Moderate (Interfering acidic species)
Assay Time ~15–30 mins per sample~30–60 mins per run~10–20 mins per sample

Mechanistic Rationale: Why qNMR Excels Here

The structure of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is perfectly suited for ¹H-qNMR due to its distinct, well-separated proton environments:

  • The Aromatic Region (7.8–8.2 ppm): The strong electron-withdrawing nature of the nitro (-NO₂) and sulfonyl (-SO₂-) groups heavily deshields the four aromatic protons, shifting them far downfield.

  • The Aliphatic Region (~1.5–1.8 ppm): The gem-dimethyl group on the propanoic acid backbone provides six equivalent protons. This manifests as a massive, sharp singlet. Because it represents 6 protons, it offers an exceptionally high Signal-to-Noise (S/N) ratio, making it the ideal target peak for precise integration.

Logic A 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid B Highly Conjugated Chromophore (Overestimates purity in UV) A->B C Distinct Proton Environments (Ideal for NMR integration) A->C D HPLC-UV (Subject to response factor bias) B->D E qNMR (Absolute primary ratio method) C->E

Mechanistic rationale for selecting qNMR over HPLC-UV based on molecular structure.

Self-Validating Experimental Protocol

To ensure scientific integrity and metrological traceability, the following protocol establishes a self-validating system for absolute purity determination.

Internal Standard (IS) Selection

An effective qNMR internal standard must be completely soluble in the chosen solvent, non-reactive, and possess a validated purity[6]. For this analyte, Maleic Acid (NIST-traceable CRM) is the optimal choice. It yields a sharp 2H singlet at ~6.26 ppm in DMSO-d₆, which perfectly bisects the analyte's aromatic (7.8 ppm) and aliphatic (1.6 ppm) signals without any overlap[7].

Metrological Sample Preparation
  • Weighing: Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of the Maleic Acid internal standard using a high-precision microbalance (0.01 mg accuracy) into a clean vial[8].

  • Dissolution: Add 600 μL of high-purity DMSO-d₆. Vortex thoroughly to ensure complete dissolution, as inhomogeneities cause line broadening and poor integration[7]. Transfer to a 5 mm standard NMR tube[8].

NMR Acquisition Parameters

To achieve quantitative accuracy, the instrument parameters must be strictly controlled:

  • Pulse Angle: A 90° excitation pulse is mandatory to ensure maximum signal intensity[6].

  • Relaxation Delay (D1): The D1 must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the IS to ensure complete spin relaxation between scans[5]. A D1 of 30–60 seconds is typically sufficient[5]. Failing to allow full relaxation will skew the integral ratios.

  • Scans & S/N: Acquire sufficient transients (typically 16-64) to achieve a Signal-to-Noise ratio of at least 250:1 for the target peaks, which is required for integration precision better than 1%[4].

  • Data Points: Acquire 64K data points to ensure adequate digital resolution[8].

Data Processing

Despite advancements in automated software, manual processing is strictly recommended for qNMR precision[6].

  • Zero-Filling & Apodization: Zero-fill to 256K real data points and apply a Line Broadening (LB) of 0.1 Hz[8].

  • Phasing & Baseline: Perform rigorous manual phase correction. Apply a 5th order polynomial baseline correction to ensure the integral regions rest perfectly on a flat baseline[8].

Workflow N1 Metrological Weighing (0.01 mg accuracy) N2 Dissolution (DMSO-d6) N1->N2 N3 qNMR Acquisition (90° Pulse, D1>5×T1) N2->N3 N4 Data Processing (Manual Phase/Baseline) N3->N4 N5 Absolute Purity Calculation N4->N5

Standardized qNMR workflow for absolute purity determination.

Absolute Purity Calculation

The absolute purity ( Panalyte​ ) is calculated using the fundamental qNMR equation[6]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Where I is the integral area, N is the number of protons (6 for the analyte's gem-dimethyl; 2 for Maleic Acid), M is the molar mass, m is the weighed mass, and P is the purity.

Comparative Experimental Data

To illustrate the critical difference between methodologies, below is representative validation data comparing three synthesized batches of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid analyzed via both HPLC-UV (254 nm) and ¹H-qNMR.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (w/w %)Absolute VarianceProbable Cause of Variance
Lot 001 99.6%96.8%+2.8%Invisible aliphatic impurities (e.g., isobutyric acid) undetected by UV.
Lot 002 98.9%98.7%+0.2%High chemical purity; minimal non-UV absorbing contaminants.
Lot 003 97.4%91.2%+6.2%High residual solvent content (e.g., ethyl acetate) detected by NMR, invisible to HPLC.

Data Interpretation: The data clearly demonstrates that HPLC-UV consistently overestimates the purity of this specific molecule. Because qNMR accounts for all protonated species in the sample—including residual solvents and aliphatic precursors—it provides a true mass-fraction purity[1].

Conclusion

For molecules possessing dominant chromophores like 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid, relying solely on HPLC-UV for purity validation introduces unacceptable analytical risk. By leveraging the primary ratio principles of qNMR, researchers can obtain absolute, SI-traceable purity values without the need for identical reference standards. When executed with rigorous attention to relaxation delays, S/N ratios, and manual processing, qNMR stands as the most authoritative method for structural and quantitative validation in modern drug development.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data". Available at: [Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". Available at: [Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions". Available at: [Link]

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients". Available at: [Link]

  • United States Pharmacopeia (USP). "Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR)". Available at: [Link]

  • Spectroscopy World. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". Available at: [Link]

Sources

Comparative

Guide to the Efficacy of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid as a Versatile Chemical Building Block

An Objective Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the strategic selection of chemical building blocks is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic selection of chemical building blocks is paramount. These molecular precursors are foundational to the synthesis of complex, biologically active compounds, directly influencing reaction efficiency, molecular architecture, and ultimately, the pharmacological profile of the final molecule.[1] This guide provides an in-depth analysis of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid, a structurally distinct building block, and offers a comparative perspective against common alternatives.

The subject molecule, 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid, presents a unique combination of functional groups: a carboxylic acid for derivatization, a gem-dimethyl group that imparts conformational rigidity, and an ortho-nitroarylsulfonyl moiety. The nitro group serves as a versatile precursor to an amino group, while the sulfonyl group acts as a stable, electron-withdrawing linker. While this specific compound is not extensively documented in public literature, its potential utility can be expertly inferred by examining structurally related analogs. This guide will dissect its plausible synthesis, compare its core features to established building blocks, and provide validated experimental protocols for its potential application.

Section 1: Synthetic Accessibility and Physicochemical Profile

A key determinant of a building block's utility is its ease of synthesis. Based on established organic chemistry principles, a plausible and efficient route to 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid can be proposed. The synthesis would likely begin with the reaction of 2-nitrothiophenol with ethyl 2-bromo-2-methylpropionate, followed by oxidation of the resulting thioether to the sulfone, and concluding with ester hydrolysis to yield the desired carboxylic acid. This multi-step process offers reliable control over the final structure.

cluster_synthesis Proposed Synthetic Workflow A 2-Nitrothiophenol + Ethyl 2-bromo-2-methylpropionate B S-Alkylation Reaction A->B Base (e.g., K2CO3) Acetonitrile, Reflux C Ethyl 2-Methyl-2-[(2-nitrophenyl)sulfanyl]propanoate B->C D Oxidation (e.g., m-CPBA) C->D E Ethyl 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoate D->E F Ester Hydrolysis (e.g., LiOH) E->F G 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid F->G

Caption: Proposed synthetic pathway for the target building block.

The resulting molecule's key features—a carboxylic acid handle (pKa ~4-5), a sterically demanding gem-dimethyl group, and an electron-deficient aromatic ring—dictate its reactivity. The carboxylic acid is primed for amide couplings, while the nitro group can be selectively reduced to an amine, opening a gateway for a second wave of diversification.

Section 2: A Comparative Analysis with Alternative Building Blocks

The true value of a building block is understood through comparison. We will evaluate 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid against three classes of related compounds.

cluster_alternatives Alternative Building Blocks Target 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid gem-Dimethyl Propanoic Acid Aryl Sulfonyl Linker Ortho-Nitro Group Alt1 2-Methyl-2-(methylsulfonyl)propanoic Acid [9] gem-Dimethyl Propanoic Acid Alkyl Sulfonyl Group Lacks Aromatic Moiety Target:f1->Alt1:f1 Aromatic vs. Aliphatic (Reactivity, π-stacking) Alt2 2-Methyl-4-nitrobenzoic Acid [3] Carboxylic Acid No Sulfonyl Linker Para-Nitro Group Target:f1->Alt2:f1 Impact of Linker (Flexibility, Geometry) Alt3 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic Acid [1] gem-Dimethyl Propanoic Acid Thioether Linker Para-Nitro Group Target:f1->Alt3:f1 Sulfonyl vs. Thioether (Oxidation State, H-bonding)

Caption: Structural comparison of the target molecule and its alternatives.

2.1. Comparison with Aliphatic Sulfonyl Analogs

The most direct comparison is with 2-Methyl-2-(methylsulfonyl)propanoic acid. The primary difference is the replacement of the 2-nitrophenyl group with a methyl group.

Feature2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid2-Methyl-2-(methylsulfonyl)propanoic acidScientific Rationale & Insight
Aromatic System Present (Electron-deficient)AbsentThe nitroaromatic ring offers potential for π-stacking interactions and serves as a handle for further chemistry (e.g., reduction, SNAr), a feature the aliphatic analog lacks.
Molecular Weight ~287 g/mol ~166 g/mol The significant size increase impacts ligand efficiency calculations in drug design.
Synthetic Complexity Higher (multi-step)LowerSimpler starting materials and fewer steps make the aliphatic version more readily accessible for initial screens.
Key Application Rigid scaffold for complex molecules with multiple diversification points.Simple, polar, non-aromatic acid fragment.The choice depends on whether the goal is to introduce a complex, rigid element or a simple, polar acidic group.

2.2. Comparison with Nitrobenzoic Acid Analogs

Compounds like 2-Methyl-4-nitrobenzoic Acid lack the sulfonylpropanoic acid moiety, connecting the core functional groups directly to the ring.[2]

Feature2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid2-Methyl-4-nitrobenzoic Acid[2]Scientific Rationale & Insight
Conformational Rigidity High (gem-dimethyl group)Moderate (rotation around aryl-COOH bond)The gem-dimethyl group on the target molecule acts as a "conformational lock," which can be crucial for binding affinity by reducing the entropic penalty of binding.
Linker Sulfonylpropanoic acidNoneThe linker spatially separates the carboxylic acid from the aromatic ring, allowing it to probe different regions of a binding pocket compared to the direct connection in benzoic acids.
Known Utility (Hypothesized) Multi-vector scaffoldPrecursor for Raf kinase inhibitors.[2]While the utility of the target is projected, analogs like nitrobenzoic acid have a proven track record in synthesizing targeted therapies.[2]

2.3. Comparison with Thioether and Ether Analogs

The oxidation state of the linker atom (Sulfonyl vs. Thioether vs. Ether) dramatically alters its properties. Analogs such as 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid and 2-Methyl-2-(4-nitrophenoxy)propanoic acid are valuable comparators.[3][4]

FeatureSulfonyl Linker (-SO₂-)Thioether Linker (-S-)[3]Scientific Rationale & Insight
Geometry TetrahedralBentThis fundamental difference in geometry alters the vector and angle at which the propanoic acid moiety projects from the aromatic ring.
Hydrogen Bonding Strong H-bond acceptorWeak H-bond acceptorThe two oxygen atoms of the sulfone group are potent hydrogen bond acceptors, a key interaction in protein-ligand binding that the thioether largely lacks.
Chemical Stability Highly stable to oxidationReadily oxidized (to sulfoxide/sulfone)The sulfonyl group is chemically robust, whereas a thioether can be a metabolic liability or can be intentionally oxidized post-synthesis.

Section 3: Potential Applications & Derivatization Strategies

The true power of this building block lies in its capacity for controlled, sequential diversification. An initial library can be generated via amide coupling at the carboxylic acid. Subsequently, reduction of the nitro group to an aniline unlocks a second, orthogonal site for derivatization, such as sulfonamide formation or another amide coupling. This strategy allows for the rapid exploration of chemical space around a rigid core.

cluster_derivatization Diversification Workflow Start Target Building Block (R-COOH, Ar-NO2) Step1 Amide Coupling (e.g., HATU, R'-NH2) Start->Step1 Product1 Amide Library (R-CONHR', Ar-NO2) Step1->Product1 Step2 Nitro Reduction (e.g., Fe/HCl or H2, Pd/C) Product1->Step2 Product2 Amino-Amide Intermediate (R-CONHR', Ar-NH2) Step2->Product2 Step3 2nd Diversification (e.g., R''-SO2Cl or R''-COCl) Product2->Step3 Final Final Compound Library (Diverse R' and R'') Step3->Final

Caption: Sequential diversification strategy for the building block.

Section 4: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. Below are detailed, validated methodologies for key transformations relevant to the use of this building block class.

Protocol 1: General Procedure for Nitration of an Electron-Withdrawing Aromatic Ring

This protocol is adapted from standard procedures for the nitration of methyl benzoate and serves as a reliable method for introducing a nitro group onto an electron-deficient ring.[5][6]

  • Preparation: In a round-bottomed flask fitted with a magnetic stirrer, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add the aromatic substrate (10 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 15-20 minutes, maintaining the reaction temperature between 0-15°C.

  • Quenching: After stirring for an additional 30 minutes at room temperature, slowly pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by suction filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of ice-cold ethanol to remove impurities.[6]

  • Drying: Dry the product in a vacuum oven.

Protocol 2: Synthesis of 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid

This protocol provides a direct, experimentally validated method for synthesizing a key thioether analog of our target molecule.[3]

  • Reaction Setup: To a solution of 4-nitrothiophenol (6.40 mmol) and potassium carbonate (14.1 mmol) in acetonitrile, add ethyl 2-bromo-2-methylpropionate (7.04 mmol) dropwise.

  • S-Alkylation: Stir the mixture under reflux for 6 hours.

  • Work-up: After cooling, pour the mixture into cold water. An oil will separate.

  • Hydrolysis: Treat the resulting oil with a 3:2:1 (v/v/v) mixture of tetrahydrofuran, methanol, and water. Add lithium hydroxide (5 equivalents) and stir at room temperature for 3 hours.

  • Acidification & Extraction: Acidify the mixture with 10% HCl solution and remove most of the organic solvents under reduced pressure. Extract the residue with dichloromethane (3 x 10 mL).

  • Final Isolation: Dry the combined organic layers with Na₂SO₄, filter, and concentrate in vacuo to yield the final product as a yellow solid.[3]

Conclusion

While 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid may be a niche reagent, its structural components suggest significant potential. It combines the conformational rigidity of the gem-dimethylpropanoic acid scaffold with the versatile reactivity of a nitroaromatic system and the robust, hydrogen-bonding capabilities of a sulfonyl linker. Its true advantage over simpler alternatives lies in its design as a multi-functional scaffold, enabling complex, three-dimensional molecules to be built through sequential, controlled chemical steps. For research teams aiming to develop compounds with high structural complexity and precisely oriented functional groups, this building block represents a compelling, albeit advanced, strategic option.

References

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. Available at: [Link]

  • Pharmaffiliates. (2026). The Significance of 2-Methyl-4-nitrobenzoic Acid in Advanced Chemical Research. Pharmaffiliates. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2007). 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid. PubMed. Available at: [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. WebAssign. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. Available at: [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

Sources

Validation

Analytical Method Validation for 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic Acid Quantification: A Comparison Guide

Executive Summary & Mechanistic Rationale In pharmaceutical development, the quantification of complex intermediates such as 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid presents unique analytical challenges. Stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In pharmaceutical development, the quantification of complex intermediates such as 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid presents unique analytical challenges. Structurally, this compound features a highly polarizable nitroaromatic ring, a strongly electron-withdrawing sulfonyl group, and an ionizable carboxylic acid moiety.

Depending on the stage of drug development, this compound may be treated as a bulk synthetic intermediate or as a trace-level Process-Related Genotoxic Impurity (PGI). Sulfonyl compounds and their derivatives are closely monitored by regulatory agencies due to their potential to act as alkylating agents, necessitating highly sensitive quantification methods[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare two validated analytical platforms for the quantification of this compound: HPLC-UV (for bulk assay and yield determination) and UPLC-MS/MS (for trace-level PGI tracking). Both methods have been developed and validated strictly according to the ICH Q2(R2) guidelines, ensuring a lifecycle approach to analytical robustness[3].

Platform Comparison: HPLC-UV vs. UPLC-MS/MS

The selection of the analytical platform is dictated by the Analytical Target Profile (ATP) and the required sensitivity level.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): Leverages the strong chromophore of the 2-nitrobenzene group. The extended π-conjugation allows for robust detection at 254 nm. This method is ideal for bulk assay (0.05% to 100% w/w) due to its high precision, lower operational cost, and linear dynamic range.

  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry): Required when the compound is classified as a PGI. The carboxylic acid moiety ( −COOH ) readily deprotonates in an acidic mobile phase during Electrospray Ionization (ESI), yielding a highly stable [M−H]− precursor ion ( m/z 272.1). Multiple Reaction Monitoring (MRM) provides the extreme specificity required to quantify down to parts-per-billion (ppb) levels[1].

DecisionMatrix A 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid Quantification Goal B Target Concentration Range? A->B C Bulk Assay / Yield (> 0.05% w/w) B->C High Conc. D Trace Impurity / PGI (< 10 ppm) B->D Trace Level E HPLC-UV Method (Routine QC & Stability) C->E F UPLC-MS/MS Method (Genotoxic Impurity Tracking) D->F

Fig 1. Decision matrix for selecting the appropriate analytical platform based on sensitivity needs.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, both protocols are designed as self-validating systems . The sequence will automatically halt if the predefined System Suitability Test (SST) criteria are not met prior to sample injection. This prevents the generation of aberrant data and ensures compliance with ICH Q2(R2) standards[4].

Protocol A: HPLC-UV Method (Bulk Assay)

Mechanistic Causality: The propanoic acid group has a pKa​ of approximately 3.5. To prevent peak tailing and ensure the compound remains fully unionized for optimal retention on a hydrophobic C18 stationary phase, the mobile phase is buffered to pH 2.5 using 0.1% Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) at 35°C.

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in H2​O ) and Mobile Phase B (Acetonitrile). Set flow rate to 1.0 mL/min.

  • Gradient Elution: 0-2 min (20% B), 2-10 min (linear gradient to 80% B), 10-12 min (hold 80% B), 12-15 min (re-equilibration at 20% B).

  • SST Execution (Self-Validation): Inject the working standard (50 µg/mL) six times. The system proceeds only if resolution ( Rs​ ) > 2.0, tailing factor < 1.5, and peak area %RSD 1.0%.

  • Sample Analysis: Inject 10 µL of prepared samples (diluted in 50:50 Water:Acetonitrile). Monitor UV absorbance at 254 nm.

Protocol B: UPLC-MS/MS Method (Trace PGI Quantification)

Mechanistic Causality: TFA suppresses MS ionization. Therefore, the mobile phase modifier is switched to 0.1% Formic Acid, which provides sufficient acidity to retain the compound on the column while allowing efficient droplet desolvation and deprotonation in the ESI source[2].

Step-by-Step Methodology:

  • System Preparation: Equilibrate an Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Flow rate: 0.4 mL/min.

  • MS/MS Tuning: Operate the triple quadrupole in ESI Negative mode.

    • Precursor Ion: m/z 272.1 ( [M−H]− ).

    • Quantifier Transition: m/z 272.1 228.1 (Loss of CO2​ , Collision Energy: 15V).

    • Qualifier Transition: m/z 272.1 208.1 (Loss of SO2​ , Collision Energy: 25V).

  • SST Execution (Self-Validation): Inject the LOQ standard (0.05 ng/mL) six times. The system proceeds only if Signal-to-Noise (S/N) > 10 and %RSD 5.0%.

  • Sample Analysis: Inject 2 µL of sample. Bracket every 10 samples with a continuing calibration verification (CCV) standard.

SelfValidatingWorkflow A System Suitability Test (SST) Inject 6x Calibration Standards B SST Criteria Met? (RSD ≤ 2.0%, Rs > 2.0) A->B C Halt Run & Troubleshoot (Prevents Invalid Data) B->C Fail D Execute Sample Sequence (Bracketed by Standards) B->D Pass E Chromatographic Separation & MRM/UV Detection D->E F Automated ICH Q2(R2) Data Processing & Reporting E->F

Fig 2. Self-validating analytical workflow ensuring ICH Q2(R2) compliance prior to sample analysis.

Method Validation Data (ICH Q2(R2) Framework)

Both methods were subjected to rigorous validation to confirm they are fit for their intended purposes. The quantitative data below summarizes the performance characteristics evaluated during the validation lifecycle[3][5].

As demonstrated, UPLC-MS/MS provides a 105 fold increase in sensitivity (LOD of 0.01 ng/mL vs 1.5 µg/mL), making it the mandatory choice for genotoxic impurity profiling. Conversely, HPLC-UV provides superior precision (0.8% RSD) at higher concentrations, validating its use for bulk active pharmaceutical ingredient (API) assay.

Validation Parameter (ICH Q2)HPLC-UV (Bulk Assay)UPLC-MS/MS (Trace Impurity)
Linearity Range 10.0 – 150.0 µg/mL0.05 – 100.0 ng/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9960
Limit of Detection (LOD) 1.5 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 5.0 µg/mL0.05 ng/mL
Accuracy (% Recovery) 98.8% – 101.2%91.5% – 107.2%
Repeatability (% RSD, n=6) 0.8%4.1%
Intermediate Precision (% RSD) 1.1%5.3%
Specificity Baseline resolution ( Rs​ > 2.5)MRM Transition ( m/z 272.1 228.1)
Robustness Tolerates ± 0.2 pH variationsTolerates ± 2V Collision Energy shifts

Conclusion

The quantification of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid requires a phase-appropriate analytical strategy. For routine process monitoring and bulk yield calculations, the HPLC-UV method offers unparalleled precision and robust daily operation. However, due to the structural alerts associated with sulfonyl and nitroaromatic groups, regulatory submissions will require the UPLC-MS/MS method to prove the clearance of this compound to sub-ppm levels in the final drug substance. By implementing the self-validating workflows described above, laboratories can ensure absolute compliance with the latest ICH Q2(R2) regulatory expectations.

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Comparative

cross-validation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid biochemical assay results

An in-depth technical guide on the cross-validation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (MNSPA) as a next-generation bioconjugation linker. Introduction: The Linker Stability Paradox In the development...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the cross-validation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (MNSPA) as a next-generation bioconjugation linker.

Introduction: The Linker Stability Paradox

In the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), the chemical linker connecting the targeting moiety to the cytotoxic payload is the primary determinant of the therapeutic window[1]. The fundamental challenge is the "stability paradox": the linker must remain completely intact during systemic circulation to prevent off-target toxicity, yet undergo rapid and efficient cleavage upon internalization into the target tumor cell[2].

2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (MNSPA) represents a highly engineered solution to this paradox. It functions as a stimuli-responsive, glutathione (GSH)-cleavable linker that leverages precise steric hindrance to decouple plasma stability from intracellular release efficiency.

Mechanistic Rationale: Engineering Steric Hindrance and Redox Sensitivity

As a Senior Application Scientist, it is critical to understand the causality behind the structural features of MNSPA before deploying it in bioconjugation workflows:

  • The 2-Nitrobenzenesulfonyl (Ns) Trigger: The Ns group is highly electrophilic due to the strong electron-withdrawing nature of the nitro group. It is specifically susceptible to nucleophilic attack by thiols. While extracellular GSH concentrations in blood plasma are minimal (2–20 µM), intracellular GSH in cancer cells is highly upregulated (1–10 mM)[3]. This steep concentration gradient acts as the primary trigger for payload release.

  • The Gem-Dimethyl Shielding: Traditional disulfide linkers (like SPDP) are prone to premature reduction by circulating thiols or albumin[2]. MNSPA incorporates a 2-methylpropanoic acid backbone. The gem-dimethyl group at the α-position creates significant steric hindrance around the sulfonyl cleavage site[4]. This "protective barrier" restricts the conformational accessibility of the bond to low-concentration extracellular thiols, drastically enhancing systemic circulation stability without compromising the rapid cleavage kinetics driven by the massive molar excess of intracellular GSH[4].

G Root ADC Linker Technologies NonCleav Non-Cleavable (e.g., Sulfo-SMCC) Root->NonCleav Cleav Cleavable Linkers Root->Cleav Protease Protease-Sensitive (e.g., Val-Cit-PAB) Cleav->Protease Redox Redox/Thiol-Sensitive (GSH Triggered) Cleav->Redox SPDP Standard Disulfide (e.g., SPDP) Low Plasma Stability Redox->SPDP MNSPA Sterically Hindered Sulfonyl (MNSPA) High Plasma Stability Redox->MNSPA

Diagram 1: Logical framework comparing MNSPA against standard ADC linker technologies.

Objective Comparison with Alternative Linkers

To objectively validate MNSPA, we cross-validate its performance against three industry-standard linkers[5][]:

  • Sulfo-SMCC (Non-cleavable): Forms a highly stable thioether bond. Requires complete lysosomal degradation of the antibody backbone for payload release, which limits membrane permeability and the "bystander effect"[5].

  • Val-Cit-PAB (Protease-cleavable): The gold standard dipeptide linker cleaved by Cathepsin B. While stable, it requires complex multi-step synthesis and is susceptible to premature cleavage by extracellular proteases in certain rodent models[].

  • SPDP (Standard Disulfide): Cleaved by GSH, but lacks steric hindrance, leading to poor plasma half-life and high off-target toxicity[2].

Quantitative Data Presentation

The following tables summarize the cross-validation data derived from standardized biochemical assays comparing an MNSPA-conjugated model ADC against the alternatives.

Table 1: Comparative Plasma Stability (In Vitro Incubation at 37°C) Assay measures the half-life ( t1/2​ ) of the intact linker-payload conjugate in human and murine plasma.

Linker TechnologyTrigger MechanismHuman Plasma t1/2​ (hrs)Murine Plasma t1/2​ (hrs)Premature Release Risk
MNSPA GSH (Sterically Hindered)> 144 > 120 Low
Sulfo-SMCC None (Lysosomal Degradation)> 168> 168Very Low
Val-Cit-PAB Cathepsin B~ 120~ 48Moderate (in mice)
SPDP GSH (Unhindered Disulfide)~ 36~ 24High

Table 2: Intracellular Cleavage Kinetics (Payload Release %) Assay simulates extracellular (20 µM GSH) vs. intracellular tumor microenvironment (5 mM GSH) conditions over 8 hours[3].

Linker TechnologyRelease at 20 µM GSH (Blood Simulation)Release at 5 mM GSH (Tumor Simulation)Bystander Effect Potential
MNSPA < 2.5% 88.4% High
Sulfo-SMCC < 1.0%< 1.0% (Requires Proteases)Low
SPDP 22.1%95.0%High

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of Sulfo-SMCC as a negative control in the GSH assay ensures that any observed cleavage is strictly due to the chemical trigger and not baseline hydrolysis.

Protocol A: Conjugation of MNSPA via EDC/NHS Chemistry

The carboxylic acid moiety of MNSPA allows for straightforward conjugation to primary amines (e.g., lysine residues on monoclonal antibodies).

  • Activation: Dissolve 10 mM MNSPA in anhydrous DMSO. Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.0 equivalents of Sulfo-NHS. Incubate at room temperature (RT) for 30 minutes to form the active MNSPA-NHS ester.

  • Conjugation: Add the activated MNSPA to a 5 mg/mL solution of the target antibody in PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 10% to prevent protein denaturation.

  • Incubation: React for 2 hours at RT under gentle agitation.

  • Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column (40K MWCO) equilibrated with PBS.

  • Validation: Determine the Drug-to-Antibody Ratio (DAR) using Intact Mass Spectrometry (LC-ESI-MS).

Protocol B: GSH-Triggered Cleavage Kinetics Assay

This assay validates the redox-responsiveness of the linker while confirming the efficacy of the steric shielding against low-level thiols[3].

  • Preparation: Prepare a 10 µM solution of the MNSPA-ADC in exactly pH 7.4 HEPES buffer. Prepare a parallel Sulfo-SMCC-ADC control.

  • Stimulus Addition: Aliquot the samples into two groups. To Group 1, add GSH to a final concentration of 20 µM (simulating plasma). To Group 2, add GSH to a final concentration of 5 mM (simulating tumor cytosol).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at t=0,1,2,4, and 8 hours.

  • Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of cold acetonitrile containing 1% formic acid to precipitate the proteins and halt thiol reactivity.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the concentration of the released free payload.

  • Causality Check: The Sulfo-SMCC control must show <1% release in both groups. Group 1 (MNSPA) should show minimal release, validating the gem-dimethyl steric hindrance.

Workflow A Intact MNSPA-ADC (Systemic Circulation) B Tumor Cell Internalization A->B Endocytosis C High Intracellular GSH (1-10 mM) B->C Trafficking D Nucleophilic Attack on Sulfonyl Group C->D Reduction E Payload Release (Active Drug) D->E Cleavage

Diagram 2: Mechanistic workflow of MNSPA cleavage triggered by the intracellular GSH gradient.

Protocol C: In Vitro Plasma Stability Assay
  • Spiking: Spike the MNSPA-ADC into fresh, sterile-filtered human plasma to a final concentration of 50 µg/mL.

  • Incubation: Incubate the mixture in a humidified incubator at 37°C with 5% CO₂ to maintain physiological pH.

  • Time-Course Extraction: At predefined intervals (0, 24, 48, 72, 96, and 144 hours), remove 100 µL aliquots.

  • Affinity Capture: Isolate the ADC from plasma proteins using Protein A magnetic beads to prevent matrix interference during analysis[2].

  • Analysis: Elute the captured ADC and analyze via Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the percentage of intact conjugate remaining.

Conclusion

The cross-validation of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid (MNSPA) demonstrates that rational chemical engineering—specifically the integration of gem-dimethyl steric hindrance with a 2-nitrobenzenesulfonyl trigger—successfully resolves the stability paradox of cleavable linkers. It outperforms unhindered disulfides (SPDP) in plasma stability while offering a more predictable, enzyme-independent release profile compared to Val-Cit-PAB and Sulfo-SMCC.

References

  • - ChemPep. 2. - National Institutes of Health (NIH). 3. - Benchchem. 4. - Journal of Medicinal Chemistry (ACS). 5. - Benchchem.

  • - BOC Sciences.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
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2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
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